L-Prolinamide-d3
Description
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Structure
2D Structure
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
(2S)-2,5,5-trideuteriopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1/i3D2,4D |
InChI Key |
VLJNHYLEOZPXFW-KIZNEYSQSA-N |
Isomeric SMILES |
[2H][C@]1(CCC(N1)([2H])[2H])C(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of L-Prolinamide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of L-Prolinamide-d3, a deuterated isotopologue of L-Prolinamide. The synthesis is conceptually approached as a two-stage process: the preparation of the deuterated precursor, L-Proline-d3, followed by its amidation to yield the final product. This guide provides a logical workflow based on established chemical principles, combining known methods for the deuteration of L-proline and the amidation of the non-deuterated analogue.
Synthetic Strategy Overview
Stage 1: Synthesis of L-Proline-d3
The preparation of L-Proline-d3, specifically L-Proline-2,5,5-d3, is a crucial first step. Commercially, L-Proline-d3 is available and is often used as an internal standard for quantification of L-proline by GC- or LC-MS.[1] For laboratory synthesis, a common method involves the catalytic deuteration of a suitable precursor. One such method is the catalytic deuteration of protected 3,4-dehydro-L-proline.[2]
Stage 2: Amidation of L-Proline-d3 to this compound
With L-Proline-d3 in hand, the subsequent step is its conversion to this compound. This is achieved through an amidation reaction. Several methods have been reported for the amidation of non-deuterated L-Proline, and these can be adapted for the deuterated analogue. A prevalent and effective method involves the activation of the carboxylic acid group of L-Proline followed by reaction with ammonia (ammonolysis). Activation can be achieved using reagents such as triphosgene, diphosgene, or phosgene to form an intermediate like L-proline carbamyl chloride or L-proline-N-carboxy-anhydride (NCA).[3][4][5]
A logical workflow for the synthesis is presented below:
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of non-deuterated L-Prolinamide and provide a detailed methodology for the synthesis of this compound.
Stage 1: Synthesis of L-Proline-d3 (Illustrative Protocol)
While L-Proline-d3 is commercially available, a synthetic route starting from a protected dehydroproline derivative is described in the literature. This process typically involves catalytic deuteration using a deuterium source like D2 gas and a suitable catalyst, followed by deprotection to yield L-Proline-d3. For the purpose of this guide, it is assumed that L-Proline-d3 is either procured from a commercial supplier or synthesized according to established literature procedures.
Stage 2: Synthesis of this compound from L-Proline-d3
This protocol is adapted from a patented method for the synthesis of L-Prolinamide.
Step 2.2.1: Formation of L-Proline-d3-N-carboxy-anhydride (NCA)
-
In a dry 500 mL three-necked flask under a nitrogen atmosphere, add 250 mL of dry tetrahydrofuran (THF).
-
At 20-25 °C, add L-Proline-d3 (assuming a starting amount of 0.13 mol, adjust based on the actual molecular weight of the deuterated compound) and triphosgene (13.5 g, 0.046 mol) to obtain a suspension.
-
With stirring, slowly heat the suspension to 30-40 °C and maintain this temperature for 70 minutes.
-
Continue stirring at a constant temperature for an additional 30 minutes until the reaction solution becomes transparent, indicating the formation of L-proline-d3 carbamoyl chloride.
-
Concentrate the solution under reduced pressure at 10-20 °C for 30 minutes to remove the generated HCl gas.
-
Cool the reaction solution to 0 °C and add dry triethylamine (15.5 g, 0.15 mol) dropwise over 30 minutes.
-
Continue stirring the reaction mixture at 0-5 °C for 30 minutes to facilitate the formation of L-Proline-d3-NCA.
Step 2.2.2: Ammonolysis of L-Proline-d3-NCA
-
The solution containing L-Proline-d3-NCA is then subjected to ammonolysis.
-
This can be achieved by reacting the NCA intermediate with an ammonia solution (e.g., ammonia in ether, dichloromethane, or aqueous ammonia) at a controlled temperature, typically between -20 °C and 40 °C, for 0.5 to 2 hours with stirring.
-
Upon completion of the reaction, the this compound is isolated.
Step 2.2.3: Purification of this compound
Purification of the crude this compound can be performed by recrystallization. A general procedure involves:
-
Dissolving the crude product in a suitable alcohol (e.g., isopropanol) with heating.
-
Treating with an adsorbent like activated carbon, if necessary, followed by hot filtration.
-
Adding an anti-solvent (e.g., ethyl acetate or n-heptane) to the filtrate to induce crystallization upon cooling.
-
The resulting crystals are then filtered, washed, and dried under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound, based on reported data for the non-deuterated analogue and the isotopic purity of commercially available L-Proline-d3.
Table 1: Reactant Quantities for this compound Synthesis (based on 0.13 mol scale)
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| L-Proline-d3 | ~118.16 | ~15.4 | 0.13 |
| Triphosgene | 296.75 | 13.5 | 0.046 |
| Triethylamine | 101.19 | 15.5 | 0.15 |
Table 2: Expected Yield and Purity of this compound
| Parameter | Expected Value | Reference |
| Yield | >75% | |
| Purity (HPLC) | >99% | |
| Isotopic Purity | ≥98% (d3) | Inferred from L-Proline-d3 starting material |
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 4. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 5. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide on the Physicochemical Properties of Deuterated Prolinamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated prolinamides. The strategic incorporation of deuterium in place of hydrogen at specific molecular positions can significantly alter the metabolic fate and physical characteristics of these compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to support researchers and drug development professionals in this field.
The Impact of Deuteration on Physicochemical Properties
Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (²H or D), is a strategic tool in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates. The foundational principle is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of bond cleavage in metabolic reactions. This can result in improved metabolic stability, increased systemic exposure, and a more favorable safety profile.
Beyond metabolic stability, deuteration can also subtly influence a molecule's physicochemical properties, such as its solubility, lipophilicity (LogP), acidity (pKa), and melting point. Understanding these changes is crucial for optimizing drug formulation and predicting in vivo performance.
Quantitative Data on Deuterated Prolinamides and Analogs
While comprehensive physicochemical data for a range of deuterated prolinamides is not extensively available in the public domain, studies on closely related deuterated compounds illustrate the potential benefits. The following tables summarize key findings from the literature.
Table 1: Metabolic Stability and Bioavailability of a Deuterated Proline-Amide-Urea Analog
This table presents data from a study on a deuterated proline-amide-urea aminothiazole series, demonstrating the impact of deuteration on metabolic stability and oral bioavailability.[1]
| Compound | In Vitro Metabolic Stability (t½, min) | In Vivo Metabolic Stability (t½, min) | Oral Bioavailability (%) |
| Non-deuterated Analog | 30 | 60 | 25 |
| Deuterated (d9-tert-butyl) Analog | 60 | 120 | 50 |
Table 2: Illustrative Physicochemical Properties of a Deuterated Aromatic Acid (Flurbiprofen vs. Flurbiprofen-d8)
This table, based on a study of the non-steroidal anti-inflammatory drug flurbiprofen, illustrates the potential effects of deuteration on various physicochemical parameters. While not a prolinamide, it provides a valuable reference for the types of changes that may be observed.
| Property | Flurbiprofen | Flurbiprofen-d8 |
| Melting Point (°C) | 115.1 | 110.5 |
| Solubility in water (mg/L) | 10.2 | 20.4 |
| Solubility in HCl solution, pH 1.2 (mg/L) | 2.3 | 5.1 |
| LogD at pH 7.4 | 1.35 | 1.28 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination of the physicochemical properties of deuterated prolinamides.
Kinetic Solubility Assay
This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.
1. Purpose: To rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.
2. Materials and Equipment:
-
Test compound in DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV spectrophotometer with plate reader capability
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Incubator
3. Procedure:
-
Compound Addition: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration.
-
Mixing and Incubation: Seal the plate and shake for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Measurement (Nephelometry): Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles.
-
Measurement (UV Spectrophotometry): Alternatively, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax.
-
Data Analysis: Compare the measurements to a calibration curve prepared from known concentrations of the compound to determine the solubility.
LogP Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the partition coefficient (LogP) of a compound between octanol and water.
1. Purpose: To measure the lipophilicity of a compound.
2. Materials and Equipment:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
3. Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate.
-
Compound Addition: Dissolve a known amount of the test compound in either the aqueous or octanol phase.
-
Partitioning: Add a known volume of the other phase to the vial. The ratio of the volumes can be adjusted based on the expected LogP.
-
Equilibration: Cap the vials and shake them for a sufficient time (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.
1. Purpose: To measure the pKa of ionizable functional groups in a molecule.
2. Materials and Equipment:
-
Test compound
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
-
Potentiometer with a pH electrode
-
Burette
-
Stir plate and stir bar
-
Beaker or titration vessel
3. Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration Setup: Place the solution in the titration vessel, add a stir bar, and immerse the pH electrode.
-
Titration: Add the titrant in small, precise increments using the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point(s) on the curve.
Melting Point Determination
This protocol describes the determination of the melting point of a solid compound.
1. Purpose: To determine the temperature range over which a solid compound melts.
2. Materials and Equipment:
-
Test compound (dry and finely powdered)
-
Capillary tubes
-
Melting point apparatus
3. Procedure:
-
Sample Preparation: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample at a controlled rate. A faster rate can be used for an initial approximate determination, followed by a slower rate (1-2°C per minute) for a more accurate measurement.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Visualizations
Proline Metabolism Pathway
The metabolic fate of prolinamides is closely linked to the metabolism of proline itself. The following diagram illustrates the key steps in proline biosynthesis and catabolism.
References
L-Prolinamide-d3 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to L-Prolinamide-d3. The content is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards in quantitative analyses.
Introduction
This compound is the deuterated form of L-Prolinamide, a derivative of the amino acid L-proline.[1][2] Stable isotope-labeled compounds, such as this compound, are crucial tools in analytical chemistry, particularly in mass spectrometry-based quantification assays. The incorporation of deuterium atoms results in a compound with a higher molecular weight than its endogenous counterpart, allowing for its use as an internal standard to improve the accuracy and precision of analytical measurements.[3] Deuteration can also potentially influence the pharmacokinetic and metabolic profiles of drug molecules.[1]
Chemical Structure and Properties
This compound is structurally identical to L-Prolinamide, with the exception of three deuterium atoms replacing three hydrogen atoms. The IUPAC name for L-Prolinamide is (2S)-pyrrolidine-2-carboxamide.[4] The positions of deuteration are typically on the pyrrolidine ring at positions 2, 5, and 5.
Chemical Structure
The chemical structure of this compound is depicted below:
Caption: Chemical structure of L-Prolinamide-2,5,5-d3.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its non-deuterated form, L-Prolinamide, is presented in the table below for easy comparison.
| Property | This compound | L-Prolinamide | Reference(s) |
| Molecular Formula | C₅H₇D₃N₂O | C₅H₁₀N₂O | |
| Molecular Weight | ~117.17 g/mol | 114.15 g/mol | |
| CAS Number | 1276197-55-7 | 7531-52-4 | |
| Appearance | White crystalline powder | White to Orange to Green powder to crystal | |
| Melting Point | Not explicitly stated | 98.0 to 102.0 °C | |
| Solubility | Not explicitly stated | Soluble in Methanol. DMSO: 200 mg/mL | |
| Storage | Room temperature in continental US; may vary elsewhere. Recommended in a cool and dark place, <15°C. | Powder, -20°C, 3 years. 4°C, 2 years. In solvent, -80°C, 6 months; -20°C, 1 month. | |
| Purity | ≥99% deuterated forms (d1-d3) | >97.0%(T) |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of L-Prolinamide are crucial for its application in research and development.
Synthesis of L-Prolinamide
L-Prolinamide can be synthesized from N-Acetyl-L-prolinamide. The following protocol is a representative example of its synthesis.
Materials:
-
1-acetyl-2-pyrrolidinecarboxamide
-
2N HCl
Procedure:
-
Add 44.41 g of 1-acetyl-2-pyrrolidinecarboxamide to 160 mL of 2N HCl.
-
Heat the mixture to 103 °C to achieve reflux.
-
Maintain the reaction at a gentle reflux for 2 hours.
-
After the reaction is complete, concentrate the mixture to a small volume until crystallization occurs.
-
Adjust the pH of the solution to 8.
-
Filter the resulting solid and dry it to obtain L-prolinamide.
This method has been reported to yield 31.05 g of L-prolinamide (95.3% yield) with a purity of 99.1% as determined by HPLC.
A logical workflow for this synthesis process is illustrated in the following diagram:
Caption: Workflow for the synthesis of L-Prolinamide.
Analytical Method: Chiral Separation by HPLC
A highly sensitive and accurate method has been developed for determining the enantiomeric purity of L-prolinamide hydrochloride using reverse-phase high-performance liquid chromatography (RP-HPLC). This is crucial as the presence of the D-enantiomer can be an undesired impurity.
Derivatization: The method involves pre-column derivatization of DL-prolinamide with Marfey's reagent to form diastereomers, which can then be separated by a chiral stationary phase.
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (4.6 x 250mm, 5.0µm)
-
Detection Wavelength: 210 to 230nm
-
Mobile Phase: Gradient elution with 0.1% phosphoric acid in water and acetonitrile
-
Flow Rate: 0.8 to 1.2 mL/min
-
Column Temperature: 25-35 °C
-
Injection Volume: 8.0-12.0 µL
Performance: This method has demonstrated excellent separation of the two enantiomers, with a resolution of over 3 and a tailing factor of less than 1.5. The limit of detection (LOD) and limit of quantification (LOQ) for the D-prolinamide derivative were found to be 0.0011 mg/mL and 0.0022 mg/mL, respectively.
The logical flow of this analytical procedure is visualized below:
Caption: Workflow for chiral HPLC analysis of L-Prolinamide.
Applications
The primary application of this compound is as an internal standard for the quantification of L-prolinamide or related compounds in various biological matrices by mass spectrometry (e.g., GC-MS or LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantitative results.
L-Prolinamide itself is an important intermediate in the synthesis of peptides and chiral drugs. It also serves as a chiral ligand in asymmetric catalytic synthesis reactions.
Conclusion
This compound is an essential tool for researchers and scientists engaged in quantitative bioanalysis. Its well-defined chemical properties and the availability of robust analytical methods for its non-deuterated counterpart, L-Prolinamide, facilitate its effective use as an internal standard. This guide provides a foundational understanding of its structure, properties, and relevant experimental protocols to support its application in drug development and other scientific research.
References
An In-depth Technical Guide to the Isotopic Labeling of L-Prolinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of L-Prolinamide, a crucial building block in pharmaceutical synthesis and a versatile organocatalyst. The guide details the synthesis of isotopically labeled L-proline precursors and their subsequent conversion to L-Prolinamide, focusing on deuterium, carbon-13, and nitrogen-15 labeling. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key workflows and pathways to facilitate understanding.
Introduction to Isotopic Labeling and L-Prolinamide
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and quantify endogenous compounds in complex biological matrices.[1] By replacing specific atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track molecules without altering their chemical properties.[1] L-Prolinamide, the amide derivative of L-proline, is a key chiral intermediate in the synthesis of various pharmaceuticals.[2] Its isotopically labeled forms are invaluable tools in drug development, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, and as internal standards for quantitative bioanalysis.
Synthesis of Isotopically Labeled L-Proline Precursors
The synthesis of isotopically labeled L-Prolinamide begins with the preparation of the corresponding labeled L-proline. The most common strategies involve the use of isotopically enriched starting materials.
Carbon-13 and Nitrogen-15 Labeling
A robust method for preparing (3,4-¹³C₂) L-proline and (¹⁵N) L-proline starts from correspondingly labeled L-glutamic acids.[3] This synthetic route involves the cyclization of L-glutamic acid to L-5-oxoproline (pyroglutamic acid), followed by a selective reduction of the 5-amide function.
Key steps in this pathway include:
-
Cyclization: L-glutamic acid is converted to L-5-oxoproline.
-
Thionation: The amide in L-5-oxoproline is converted to a thioamide.
-
Reduction: The thioamide is selectively reduced to the amine using a reducing agent like tributyltin hydride.
This method is advantageous as it can be performed on a gram scale with high yields and preserves the stereochemistry at the α-carbon.
Deuterium Labeling
Deuterium-labeled L-proline can be synthesized through various methods, including the catalytic deuteration of unsaturated precursors. One approach involves the preparation of a 3,4-dideuterated L-pyroglutamic acid derivative from protected 3,4-dehydro-L-proline, which can then be converted to the desired labeled L-proline.
Conversion of Isotopically Labeled L-Proline to L-Prolinamide
Once the isotopically labeled L-proline is synthesized, the next crucial step is its conversion to L-Prolinamide. This amidation reaction must be efficient and, critically, must not lead to racemization, which would compromise the chiral integrity of the final product. Two primary methods are presented here: a biocatalytic approach and a chemical synthesis route.
Biocatalytic Amidation (Recommended)
A highly efficient and stereoselective method for the amidation of L-proline utilizes an immobilized enzyme, such as a variant of Candida antarctica lipase B (CalB). This biocatalytic approach offers several advantages over traditional chemical methods, including high conversion rates, excellent optical purity of the product (ee >99%), and milder reaction conditions, which minimize the risk of racemization.
Experimental Protocol: Biocatalytic Amidation of Isotopically Labeled L-Proline
-
Reaction Setup: In a suitable reaction vessel, dissolve the isotopically labeled L-proline in an organic solvent such as 2-methyl-2-butanol.
-
Ammonia Source: Add a source of ammonia to the reaction mixture. This can be in the form of ammonia gas or a solution of ammonia in an organic solvent.
-
Enzyme Addition: Introduce the immobilized CalB variant to the mixture.
-
Reaction Conditions: Heat the reaction mixture with stirring. Optimal conditions are typically around 70°C.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC, to determine the conversion of L-proline to L-Prolinamide.
-
Work-up and Purification: Upon completion, filter off the immobilized enzyme. The solvent is then removed under reduced pressure to yield the crude isotopically labeled L-Prolinamide. Further purification can be achieved by recrystallization. A patent describes a method involving dissolving the crude product in an alcohol, treating with an adsorbent, and then inducing crystallization by adding an anti-solvent.
Chemical Synthesis via Acid Activation
A common chemical route for the synthesis of amides from carboxylic acids involves the activation of the carboxyl group. For the conversion of L-proline to L-Prolinamide, this can be achieved using reagents like triphosgene or thionyl chloride, followed by ammonolysis.
Experimental Protocol: Chemical Amidation of Isotopically Labeled L-Proline
-
Activation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), suspend the isotopically labeled L-proline in a dry, non-protic solvent (e.g., anhydrous THF or chloroform). Add the activating agent (e.g., triphosgene) and stir the mixture. The reaction may require gentle heating. This step forms an activated intermediate, such as L-proline-N-carboxy-anhydride (NCA).
-
Ammonolysis: In a separate vessel, prepare a solution of ammonia in a suitable solvent (e.g., THF or dichloromethane). Cool the solution of the activated L-proline intermediate and slowly add the ammonia solution.
-
Reaction and Work-up: Allow the reaction to proceed to completion. The progress can be monitored by HPLC. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude isotopically labeled L-Prolinamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain the final product with high purity.
Quantitative Data
The following tables summarize typical yields and isotopic enrichment levels for the synthesis of labeled L-proline precursors and the conversion to L-Prolinamide.
Table 1: Synthesis of Isotopically Labeled L-Proline
| Labeled L-Proline | Starting Material | Isotopic Purity of Starting Material | Overall Yield | Reference |
| (3,4-¹³C₂) L-proline | (3,4-¹³C₂) L-glutamic acid | >99% | High (gram scale) | |
| (¹⁵N) L-proline | (¹⁵N) L-glutamic acid | >99% | High (gram scale) | |
| Deuterated L-proline | Protected 3,4-dehydro-L-proline | N/A | Good |
Table 2: Amidation of L-Proline to L-Prolinamide
| Method | Substrate Concentration | Conversion | Optical Purity (ee) | Reference |
| Biocatalytic (immobilized CalB variant) | 145 mM | 80% | >99% | |
| Chemical (Triphosgene/Ammonolysis) | N/A | 94.6% (crude) | Not Reported |
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic workflows described in this guide.
References
Stability and Storage of L-Prolinamide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of L-Prolinamide-d3, a deuterated derivative of L-Prolinamide. Understanding the stability profile of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental data and the quality of drug products. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Storage Recommendations
Proper storage is paramount to maintain the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets and general laboratory practices for analogous compounds.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For short-term storage, ensure the container is desiccated. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent. |
| -20°C | Up to 1 month | Prone to faster degradation compared to -80°C. |
Potential Degradation Pathways
This compound, like its non-deuterated counterpart, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways. The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and thermal degradation.
| Degradation Pathway | Description | Potential Degradation Products |
| Hydrolysis | The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid. This is a common degradation pathway for amino acid amides. | L-Proline-d3, Ammonia |
| Oxidation | Exposure to oxidizing agents can lead to the formation of various oxidation products. The secondary amine in the pyrrolidine ring is a potential site for oxidation. | Hydroxylated derivatives, Ring-opened products |
| Thermal Degradation | At elevated temperatures, amino acid amides can undergo deamination (loss of the amide group) and decarboxylation (loss of the carboxyl group, though less likely for the amide). | Pyrrolidine, various decomposition fragments |
| Photodegradation | Exposure to light, particularly UV radiation, can induce degradation. The extent and nature of photodegradation will depend on the wavelength and intensity of the light source. | Various photoproducts; specific pathways are not well-documented for this compound. |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound involves subjecting the compound to a series of stress conditions (forced degradation) and analyzing the resulting samples using a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.
Workflow for Forced Degradation Study:
Caption: Workflow of a forced degradation study for this compound.
Detailed Methodologies:
-
Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw aliquots and dilute with the mobile phase.
-
-
Thermal Degradation:
-
For solid-state studies, place the powdered this compound in a controlled temperature oven at 80°C for 7 days.
-
For solution studies, prepare a solution in a suitable solvent (e.g., water) and heat at 80°C for 24 hours.
-
At specified time points, prepare samples for analysis by dissolving the solid or diluting the solution.
-
-
Photostability Testing:
-
Expose the solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the light-exposed and control samples.
-
Stability-Indicating HPLC-UV/MS Method
A validated stability-indicating method is crucial to separate and quantify this compound from its potential degradation products. The following is a representative HPLC method that can be optimized and validated for this purpose.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm and Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Metabolic Pathway of Proline
L-Prolinamide is a derivative of the amino acid L-proline. Understanding the metabolic fate of proline is relevant for researchers working on its biological applications. The following diagram illustrates the central metabolic pathway of proline.
Caption: Metabolic pathway of L-proline degradation.
Conclusion
The stability and proper storage of this compound are critical for its intended use in research and development. This guide provides a framework for handling and assessing the stability of this isotopically labeled compound. Researchers should adhere to the recommended storage conditions to minimize degradation. Furthermore, conducting forced degradation studies and employing a validated stability-indicating analytical method are essential steps to ensure the quality and reliability of data generated using this compound. The information presented herein, including the potential degradation pathways and metabolic context, serves as a valuable resource for scientists and professionals in the pharmaceutical field.
L-Prolinamide-d3 CAS number and identification
An In-depth Technical Guide to L-Prolinamide-d3
This technical guide provides a comprehensive overview of this compound, a deuterated derivative of L-Prolinamide. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This document covers the compound's identification, key physicochemical properties, synthesis, and detailed experimental protocols for its application.
Compound Identification and Properties
This compound is the deuterium-labeled form of L-Prolinamide, which is a derivative of the amino acid L-proline.[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the natural compound, making it an ideal internal standard for mass spectrometry-based quantification assays.[1] Deuteration can sometimes influence the pharmacokinetic and metabolic profiles of drugs, a factor that is critical in advanced drug development studies.[1]
General Information
The specific compound detailed in this guide is L-Prolinamide-2,5,5-d3, where three hydrogen atoms on the pyrrolidine ring have been replaced by deuterium.
Physicochemical Data
The following table summarizes the key identification and physicochemical properties of this compound and its unlabeled counterpart for easy comparison.
| Property | This compound | L-Prolinamide (Unlabeled) |
| Synonyms | L-Prolinamide-2,5,5-d3, (2S)-Pyrrolidine-2-carboxamide-2,5,5-d3 | (S)-Pyrrolidine-2-carboxamide, H-L-Pro-NH2, Proline Amide |
| CAS Number | 1276197-55-7[2][3] | 7531-52-4 |
| Molecular Formula | C₅H₇D₃N₂O | C₅H₁₀N₂O |
| Molecular Weight | ~117.16 g/mol | ~114.15 g/mol |
| Appearance | White Crystalline Powder | White Crystalline Powder |
| Melting Point | Not specified; expected to be similar to unlabeled form | 95-97 °C |
| Solubility | Soluble in DMSO (10 mM), Water, and Ethanol | Soluble in water, ethanol, and methanol |
| Isotopic Purity (atom % D) | ≥ 96-98% | Not Applicable |
| Chemical Purity | ≥ 98% | ≥ 98% |
| Storage Conditions | Store at room temperature, in a dry and cool place | Store at room temperature or -20°C |
Synthesis of L-Prolinamide
L-Prolinamide is an important intermediate for synthesizing peptides and chiral drugs. The synthesis of this compound follows the same principles as its unlabeled counterpart, typically starting from deuterated L-proline. The most common methods involve the amidation of L-proline. This can be achieved through several routes, such as activating the carboxylic acid group of L-proline and then reacting it with ammonia.
One established method involves the following logical steps:
-
Protection of the Amine Group: The secondary amine of L-proline is often protected to prevent side reactions.
-
Activation of the Carboxylic Acid: The carboxylic acid group is activated using a coupling agent (e.g., DCC, EDC) or by converting it to an acid chloride or anhydride.
-
Amidation: The activated acid is reacted with an ammonia source to form the amide.
-
Deprotection: The protecting group on the amine is removed to yield the final product.
A specific patented method describes reacting L-proline with triphosgene to form an intermediate L-proline-N-carboxyl-anhydride, which then undergoes ammonolysis to produce L-Prolinamide.
References
Core Principles of Chiral Organocatalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral organocatalysis has emerged as a powerful third pillar in asymmetric synthesis, standing alongside biocatalysis and metal catalysis. It utilizes small, purely organic molecules to catalyze chemical transformations enantioselectively.[1][2] This approach offers significant advantages, including operational simplicity, stability to air and moisture, low toxicity, and ready availability of catalysts, making it a cornerstone of green chemistry and a vital tool in pharmaceutical development.[3] This guide provides an in-depth exploration of the fundamental principles, key mechanistic pathways, and practical applications of chiral organocatalysis.
Fundamental Principles: Modes of Activation
Organocatalysts accelerate reactions by activating substrates through various non-covalent and covalent interactions. The two primary modes of activation in chiral organocatalysis are Covalent Catalysis and Non-Covalent Catalysis .
Covalent Catalysis
In covalent catalysis, the organocatalyst forms a transient covalent bond with the substrate, leading to the formation of a reactive intermediate.[4][5] This mode of activation is central to several key classes of organocatalysis.
Secondary amines, such as proline and its derivatives, are quintessential covalent organocatalysts. They can activate carbonyl compounds in two distinct ways:
-
Iminium Ion Catalysis (LUMO-lowering): Chiral secondary amines react with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. This activation is particularly effective for conjugate additions and cycloadditions.
-
Enamine Catalysis (HOMO-raising): In the presence of a chiral secondary amine, aldehydes and ketones can form a nucleophilic enamine intermediate. This raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, effectively turning it into a soft nucleophile that can react with various electrophiles. The aldol and Michael reactions are classic examples of enamine catalysis.
N-Heterocyclic carbenes (NHCs) are highly versatile organocatalysts that can induce a polarity reversal (umpolung) in aldehydes. The nucleophilic carbene adds to the aldehyde carbonyl, forming a Breslow intermediate, which acts as an acyl anion equivalent. This reactive intermediate can then participate in a variety of transformations, including benzoin and Stetter reactions.
Non-Covalent Catalysis
Non-covalent catalysis relies on weaker interactions, such as hydrogen bonding, to activate substrates. This approach often requires lower catalyst loadings compared to covalent catalysis.
Chiral molecules capable of forming strong hydrogen bonds, such as thioureas, ureas, and diols, can act as powerful organocatalysts. They activate electrophiles by donating hydrogen bonds, which lowers the energy of the LUMO and stabilizes developing negative charges in the transition state. Bifunctional catalysts, which possess both a hydrogen-bond donor and a Lewis basic site, can simultaneously activate both the nucleophile and the electrophile, leading to high efficiency and stereoselectivity.
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are a prominent class of non-covalent organocatalysts. They operate by protonating the substrate, typically an imine, to form a chiral ion pair. This activation strategy has proven effective in a wide range of reactions, including Mannich, Friedel-Crafts, and transfer hydrogenation reactions.
Asymmetric phase-transfer catalysis utilizes chiral quaternary ammonium salts or crown ethers to transport an anion from an aqueous phase to an organic phase, where it can react with an organic substrate. The chiral environment provided by the catalyst's counterion induces enantioselectivity in the subsequent reaction. This method is valued for its mild reaction conditions and use of water as a solvent, aligning with the principles of green chemistry.
Quantitative Data Summary
The following tables summarize quantitative data for key enantioselective organocatalytic reactions, providing a comparative overview of their efficiency and stereoselectivity.
Table 1: Proline-Catalyzed Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | - | 76 | |
| 2 | Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 24 | 78 | 90:10 | 95 | |
| 3 | Isobutyraldehyde | Acetone | 20 | DMSO | 24 | 95 | - | 96 | |
| 4 | 2-Chlorobenzaldehyde | Propionaldehyde | 2.5 | H₂O | - | 95 | 96:4 | 99 |
Table 2: Organocatalytic Asymmetric Michael Addition
| Entry | Michael Donor | Michael Acceptor | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Isobutyraldehyde | N-Phenylmaleimide | Dipeptide 2 / NaOH | 10 | Neat | 77 | 88 | |
| 2 | Isobutyraldehyde | trans-β-Nitrostyrene | Dipeptide 6 / DMAP / Thiourea | 10 | Neat | 81 | 94 | |
| 3 | Nitromethane | Cyclohexenone | Thiourea 4b / PhCO₂H | 5 | Toluene | 98 | 99 | |
| 4 | Diphenyl phosphite | trans-β-Nitrostyrene | Bifunctional Thiourea | 10 | Toluene | 92 | 95 |
Table 3: Organocatalytic Asymmetric Diels-Alder Reaction
| Entry | Diene | Dienophile | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| 1 | Cyclopentadiene | Acrolein | Imidazolidinone 7 | 5 | MeOH/H₂O | 82 | 1:2.7 | 86 | |
| 2 | Cyclopentadiene | Cinnamaldehyde | Imidazolidinone 7 | 5 | MeOH/H₂O | 99 | 1:1.2 | 90 | |
| 3 | Isoprene | Acrolein | Imidazolidinone 7 | 5 | MeOH/H₂O | 85 | 12:1 | 92 | |
| 4 | 1,3-Cyclohexadiene | Crotonaldehyde | Imidazolidinone 7 | 5 | MeOH/H₂O | 89 | 35:1 | 88 |
Experimental Protocols
Detailed experimental procedures for representative organocatalytic reactions are provided below.
Proline-Catalyzed Asymmetric Aldol Reaction
Reaction: Asymmetric aldol reaction between an aldehyde and a ketone catalyzed by (S)-proline.
Materials:
-
(S)-Proline
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Methanol (MeOH)
-
Water (H₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve (S)-proline (0.1 mmol, 10 mol%) in a mixture of methanol (0.67 mL) and water (0.17 mL).
-
Add cyclohexanone (2.5 mmol, 2.5 equivalents) to the catalyst solution and stir the mixture for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzaldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Thiourea-Catalyzed Asymmetric Michael Addition
Reaction: Asymmetric Michael addition of a nucleophile to a nitroalkene catalyzed by a bifunctional thiourea catalyst.
Materials:
-
Chiral thiourea catalyst
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Michael donor (e.g., diethyl malonate)
-
Solvent (e.g., toluene)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the chiral thiourea catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add the nitroalkene (0.2 mmol, 1.0 equivalent).
-
Add the Michael donor (0.24 mmol, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography to yield the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Iminium-Catalyzed Asymmetric Diels-Alder Reaction
Reaction: Asymmetric Diels-Alder reaction between a diene and an α,β-unsaturated aldehyde catalyzed by a chiral imidazolidinone.
Materials:
-
Chiral imidazolidinone catalyst (e.g., MacMillan's catalyst)
-
α,β-Unsaturated aldehyde (dienophile, e.g., acrolein)
-
Diene (e.g., cyclopentadiene)
-
Solvent (e.g., methanol/water mixture)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
Procedure:
-
In a reaction vial, dissolve the chiral imidazolidinone catalyst (0.025 mmol, 5 mol%) in the appropriate solvent (0.5 mL).
-
Sequentially add the dienophile (0.5 mmol, 1.0 equivalent) and the diene (1.5 mmol, 3.0 equivalents) to the catalyst solution.
-
Stir the reaction mixture at room temperature until the aldehyde is consumed (monitor by TLC, typically 3-24 hours).
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the endo:exo ratio by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Visualizing Catalytic Cycles and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles and a general experimental workflow in chiral organocatalysis.
Caption: Catalytic cycle for iminium ion catalysis.
Caption: Catalytic cycle for enamine catalysis.
Caption: Activation via hydrogen bonding catalysis.
Caption: General experimental workflow for an organocatalytic reaction.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Origin of rate enhancement and asynchronicity in iminium catalyzed Diels–Alder reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02901G [pubs.rsc.org]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Prolinamide-d3 as a Chiral Catalyst in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Prolinamide and its derivatives have emerged as highly effective organocatalysts for asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. These catalysts offer a metal-free and environmentally benign alternative to traditional methods. The aldol reaction facilitated by these catalysts provides access to chiral β-hydroxy carbonyl compounds, which are crucial building blocks in the synthesis of pharmaceuticals and other complex molecules. L-prolinamides function through an enamine-based mechanism, mimicking the action of natural Class I aldolase enzymes. The stereochemical outcome of the reaction is efficiently controlled by the chiral scaffold of the catalyst. This document provides detailed protocols and data for the application of L-prolinamide, serving as a robust guide for the use of its deuterated analog, L-Prolinamide-d3.
Catalytic Performance of L-Prolinamide in the Aldol Reaction
The efficiency of L-prolinamide catalysts in aldol reactions is typically evaluated based on product yield and stereoselectivity, specifically the enantiomeric excess (ee) and in some cases, the diastereomeric ratio (dr). The following tables summarize representative data for aldol reactions between various aldehydes and ketones catalyzed by L-prolinamide derivatives. These data serve as a benchmark for expected performance with this compound.
Table 1: Direct Aldol Reaction of 4-Nitrobenzaldehyde with Acetone Catalyzed by L-Prolinamide Derivatives[1]
| Catalyst (20 mol%) | Time (h) | Yield (%) | ee (%) |
| L-Prolinamide | 48 | 80 | 30 |
| N-phenyl-L-prolinamide | 48 | 85 | 31 |
| N-(4-nitrophenyl)-L-prolinamide | 48 | 90 | 46 |
Reaction conditions: 4-Nitrobenzaldehyde (0.5 mmol), acetone (1 ml), catalyst (20 mol%), -25°C.
Table 2: Aldol Reaction of Various Aldehydes with Acetone Catalyzed by a Hydroxylated L-Prolinamide Derivative*[1]
| Aldehyde | Time (h) | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | 24 | 95 | 93 |
| 4-Chlorobenzaldehyde | 24 | 82 | 88 |
| Benzaldehyde | 24 | 75 | 85 |
| 2-Naphthaldehyde | 24 | 88 | 90 |
| Isobutyraldehyde | 48 | 65 | >99 |
| Cyclohexanecarboxaldehyde | 48 | 72 | 98 |
*Catalyst: L-prolinamide derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol. Reaction conditions: Aldehyde (0.5 mmol), acetone (1 ml), catalyst (20 mol%), -25°C.
Experimental Protocols
The following are detailed protocols for conducting an L-prolinamide catalyzed asymmetric aldol reaction. These can be adapted for use with this compound.
General Protocol for the Asymmetric Aldol Reaction[1]
Materials:
-
Aldehyde (1 equivalent)
-
Ketone (e.g., acetone, serving as both reactant and solvent)
-
This compound (or L-Prolinamide) (10-30 mol%)
-
Anhydrous solvent (if the ketone is not the solvent, e.g., DMSO, THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with the this compound catalyst (e.g., 0.1 mmol, 20 mol%), add the ketone (e.g., 1 mL of anhydrous acetone).
-
Stir the mixture at the desired temperature (e.g., -25 °C or room temperature) for 10-15 minutes to ensure dissolution of the catalyst.
-
Add the aldehyde (e.g., 0.5 mmol, 1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from several hours to a few days depending on the substrates and reaction temperature.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (e.g., 3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio (if applicable) by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Reaction Mechanism and Stereochemical Model
The catalytic cycle of the L-prolinamide-catalyzed aldol reaction proceeds through a well-established enamine mechanism.[1][2]
-
Enamine Formation: The secondary amine of the L-prolinamide catalyst reacts with a ketone to form a chiral enamine intermediate.
-
Aldol Addition: The enamine then acts as a nucleophile, attacking the aldehyde electrophile. The stereochemistry of this carbon-carbon bond-forming step is directed by the catalyst. A widely accepted model involves a Zimmerman-Traxler-like transition state where the aldehyde is activated and oriented by hydrogen bonding with the amide N-H and potentially other functionalities on the catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction mixture to release the chiral aldol product and regenerate the L-prolinamide catalyst, allowing it to re-enter the catalytic cycle.
Below are visualizations of the experimental workflow and the proposed catalytic cycle.
Caption: Experimental workflow for the this compound catalyzed aldol reaction.
References
Application Notes and Protocols for L-Prolinamide-d3 in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon bonds. Organocatalysis has emerged as a powerful strategy for these transformations, offering a metal-free and often more environmentally benign alternative to traditional methods. L-proline and its derivatives, particularly L-prolinamides, are highly effective organocatalysts that promote Michael additions via an enamine-based mechanism.
This document provides detailed application notes and protocols for the use of L-Prolinamide-d3, a deuterated isotopologue of L-Prolinamide, in asymmetric Michael additions. While specific literature on the catalytic applications of this compound is limited, its use is primarily directed towards mechanistic investigations, particularly for studying the kinetic isotope effect (KIE). The protocols provided herein are based on established procedures for non-deuterated L-prolinamides and can be readily adapted for its deuterated counterpart. The inclusion of deuterium at the 2, 5, and 5-positions of the pyrrolidine ring allows for a nuanced study of the reaction mechanism, helping to elucidate the rate-determining step and the structure of the transition state.
Rationale for Using this compound
The substitution of hydrogen with deuterium, a heavier isotope, can lead to a change in the reaction rate, an effect known as the kinetic isotope effect (KIE). The magnitude of the KIE can provide valuable insights into the bonding changes occurring at or near the isotopically labeled position in the rate-determining step of a reaction.
In the context of L-prolinamide-catalyzed Michael additions, deuteration at the C2 and C5 positions of the pyrrolidine ring can help to:
-
Elucidate the Rate-Determining Step: By comparing the reaction rates of the deuterated and non-deuterated catalyst, researchers can infer whether the C-H bonds at these positions are broken or rehybridized during the rate-limiting step. For instance, a significant KIE might suggest that the formation or reaction of the enamine intermediate is involved in the slowest step of the catalytic cycle.
-
Probe Transition State Geometry: The KIE can provide information about the geometry of the transition state.
-
Distinguish Between Mechanistic Pathways: In cases where multiple mechanistic pathways are plausible, the KIE can serve as a critical experimental tool to support one mechanism over others.
Proposed Synthesis of this compound
While a specific, detailed synthesis for this compound is not widely published in peer-reviewed literature, a plausible route can be extrapolated from known methods for deuterating L-proline and standard amidation procedures. A potential synthetic approach would involve the deuteration of L-proline at the 2, 5, and 5-positions followed by amidation.
Catalytic Cycle of L-Prolinamide in Asymmetric Michael Addition
The catalytic cycle of an L-prolinamide-catalyzed asymmetric Michael addition of a ketone to a nitroalkene proceeds through the formation of a key enamine intermediate. The prolinamide activates the ketone by forming a nucleophilic enamine, which then attacks the Michael acceptor (nitroalkene). The stereochemistry of the product is controlled by the chiral environment created by the catalyst.
Caption: Catalytic cycle for the this compound catalyzed asymmetric Michael addition.
Data Presentation
The following tables summarize typical results obtained for asymmetric Michael additions catalyzed by non-deuterated L-prolinamide derivatives. These values can serve as a benchmark when evaluating the performance of this compound. It is important to note that yields and stereoselectivities are highly dependent on the specific substrates, catalyst structure, and reaction conditions.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | 10 | CH2Cl2 | 24 | 92 | 95:5 | 98 |
| 2 | Isovaleraldehyde | trans-β-Nitrostyrene | 10 | Toluene | 48 | 85 | 90:10 | 95 |
| 3 | Propanal | (E)-Nitropent-1-ene | 15 | CHCl3 | 36 | 88 | 92:8 | 97 |
Table 2: Asymmetric Michael Addition of Ketones to Nitroalkenes
| Entry | Ketone | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 20 | Toluene | 72 | 95 | 98:2 | 99 |
| 2 | Acetone | trans-β-Nitrostyrene | 20 | Neat | 96 | 78 | - | 92 |
| 3 | Cyclopentanone | (E)-2-Nitro-1-phenylprop-1-ene | 20 | CH2Cl2 | 48 | 91 | 96:4 | 97 |
Note: The data presented in these tables are representative examples from the literature for non-deuterated L-prolinamide catalysts and are intended for illustrative purposes.
Experimental Protocols
The following are generalized protocols for performing an asymmetric Michael addition using an L-prolinamide catalyst. These should be optimized for specific substrates and for comparative studies involving this compound.
General Protocol for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
Caption: General experimental workflow for the Michael addition of aldehydes.
Materials:
-
This compound (or other L-prolinamide catalyst)
-
Nitroalkene
-
Aldehyde
-
Anhydrous solvent (e.g., CH2Cl2, Toluene, CHCl3)
-
Standard laboratory glassware
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for reaction monitoring
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the this compound catalyst (0.1 mmol, 10 mol%).
-
Add the nitroalkene (1.0 mmol, 1.0 equiv).
-
Add the anhydrous solvent (2.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC analysis).
General Protocol for the Asymmetric Michael Addition of a Ketone to a Nitroalkene
Materials:
-
This compound (or other L-prolinamide catalyst)
-
Nitroalkene
-
Ketone
-
Anhydrous solvent (e.g., Toluene, CH2Cl2, or neat)
-
Optional: co-catalyst or additive (e.g., a Brønsted acid)
-
Standard laboratory glassware
-
Stirring apparatus
-
TLC or GC for reaction monitoring
Procedure:
-
In a dry reaction flask, dissolve the this compound catalyst (0.2 mmol, 20 mol%) and the nitroalkene (1.0 mmol, 1.0 equiv) in the chosen solvent (5.0 mL). If the reaction is run neat, the solvent is omitted.
-
Add the ketone (5.0 mmol, 5.0 equiv).
-
If applicable, add a co-catalyst or additive at this stage.
-
Stir the mixture vigorously at the specified temperature for the required duration (typically 24-96 hours).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, directly load the reaction mixture onto a silica gel column for purification (if run neat) or after removing the solvent under reduced pressure.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the Michael adduct.
-
Analyze the purified product to determine the yield, diastereomeric ratio, and enantiomeric excess.
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
This compound is a valuable tool for investigating the mechanisms of asymmetric Michael additions. While specific performance data for this deuterated catalyst is not yet widely available, the provided protocols, based on its non-deuterated counterpart, offer a solid foundation for its application in organocatalysis research. By conducting comparative studies with the non-deuterated L-Prolinamide, researchers can gain deeper insights into the intricacies of these important C-C bond-forming reactions, ultimately aiding in the design of more efficient and selective catalysts for the synthesis of complex chiral molecules.
Application Note: High-Throughput Quantification of L-Prolinamide in Biological Matrices using L-Prolinamide-d3 as an Internal Standard by LC-MS/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Prolinamide in biological samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, L-Prolinamide-d3, is employed. The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for high-throughput screening and pharmacokinetic studies in drug development and metabolic research.
Introduction
L-Prolinamide and its derivatives are significant in various pharmaceutical and biological research areas. Accurate quantification of L-Prolinamide in complex biological matrices such as plasma, serum, and cell lysates is crucial for understanding its pharmacokinetic profile and metabolic fate. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] A SIL-IS co-elutes with the analyte and exhibits nearly identical ionization efficiency and extraction recovery, thus effectively compensating for matrix effects and variations in sample processing and instrument response.[1] This application note presents a validated LC-MS/MS method utilizing this compound for the reliable quantification of L-Prolinamide.
Principle of the Method
The method involves the extraction of L-Prolinamide and the internal standard, this compound, from the biological matrix. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer. Quantification is performed in the Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of L-Prolinamide in unknown samples.
Experimental Protocols
Materials and Reagents
-
L-Prolinamide (Analyte)
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate
-
Human plasma/serum or cell culture medium for matrix-matched calibration standards and quality controls.
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Prolinamide in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.
Sample Preparation
Protocol for Human Plasma/Serum:
-
Pipette 50 µL of plasma/serum sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound, 100 ng/mL) to all tubes except for the blank matrix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol for Cell Lysates:
-
Aspirate the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold methanol containing the internal standard (this compound) at the desired concentration (e.g., 100 ng/mL) to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex thoroughly.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Data Presentation
MRM Transitions
The molecular weight of L-Prolinamide is 114.15 g/mol , and this compound is 117.16 g/mol . The protonated precursor ions ([M+H]+) are m/z 115.1 and 118.2, respectively. A common and stable fragment for proline-containing compounds is the immonium ion at m/z 70.1. For the deuterated standard, this fragment is observed at m/z 73.1.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Prolinamide | 115.1 | 70.1 | 25 |
| This compound (IS) | 118.2 | 73.1 | 25 |
Note: Collision energy may require optimization based on the specific instrument used.
Method Performance Characteristics
The following table summarizes typical method validation results.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Visualizations
References
Application Note: Quantification of L-Proline in Biological Matrices using L-Prolinamide-d3 as an Internal Standard by Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of L-proline in biological samples, such as serum and cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs an isotope dilution strategy with L-Prolinamide-d3 as a stable isotope-labeled internal standard (IS). The use of an internal standard that is structurally and chemically similar to the analyte of interest, L-proline, ensures high accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring precise measurement of L-proline concentrations.
Introduction
L-proline is a non-essential amino acid that plays a crucial role in protein synthesis and structure, and its metabolism is implicated in various physiological and pathological processes, including stress responses in plants and cancer metabolism in humans.[1][2][3] Accurate quantification of L-proline in biological matrices is therefore essential for a wide range of research applications. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, offering high specificity and sensitivity.[4][5] This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the workflow.
In this protocol, this compound is utilized as the internal standard. It is presumed that under the acidic conditions of the sample preparation, the amide group of this compound is hydrolyzed to a carboxylic acid, forming L-Proline-d3 in situ. This resulting L-Proline-d3 then serves as the ideal internal standard, co-eluting with the endogenous L-proline and being detected by the mass spectrometer at a distinct mass-to-charge ratio (m/z).
Experimental Workflow
The overall experimental workflow for the quantification of L-proline using this compound as an internal standard is depicted below.
Detailed Protocols
Materials and Reagents
-
L-Proline (analytical standard)
-
This compound (internal standard)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Biological matrix (e.g., human serum, cell culture lysates)
-
Microcentrifuge tubes
-
Syringe filters (0.2 µm)
-
HPLC vials
Preparation of Stock and Working Solutions
-
L-Proline Stock Solution (1 mg/mL): Accurately weigh and dissolve L-proline in LC-MS grade water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
Working Standards: Prepare a series of working standard solutions of L-proline by serial dilution of the stock solution with an appropriate surrogate matrix (e.g., 4% BSA in PBS for serum analysis).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 25 µM) in the protein precipitation solvent (e.g., ice-cold methanol).
Sample Preparation Protocol
-
Thawing: Thaw biological samples on ice.
-
Aliquoting: Aliquot 50 µL of the sample (or cell lysate) into a microcentrifuge tube.
-
Internal Standard Spiking and Protein Precipitation: Add 150 µL of ice-cold methanol containing the this compound internal standard.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.
LC-MS/MS Method
The following are typical starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Luna HILIC, 2 x 100 mm, 3 µm) or Chiral Column (e.g., Phenomenex Lux 5u Cellulose-1) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on column and system (see reference for an example) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | Instrument dependent |
| Collision Gas | Instrument dependent |
| IonSpray Voltage | ~4000-5500 V |
| Temperature | ~500-600°C |
MRM Transitions
The specific m/z transitions for L-proline and L-proline-d3 (formed from this compound) should be optimized by infusing standard solutions of each compound into the mass spectrometer. Theoretical transitions are provided below.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| L-Proline | 116.1 | 70.1 |
| L-Proline-d3 | 119.1 | 73.1 |
Note: The precursor ion for this compound would be different, but assuming complete hydrolysis during sample preparation, the target for monitoring in the final extract is L-Proline-d3.
Data Analysis and Quantification
The quantification of L-proline is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of L-Prolinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for L-Prolinamide. L-Prolinamide, the amide derivative of the amino acid L-proline, is a crucial chiral building block in asymmetric synthesis, particularly in the development of pharmaceuticals. Accurate structural elucidation and purity assessment using NMR are therefore essential for its application in research and drug development.
While specific, experimentally-derived high-resolution NMR data for L-Prolinamide is not broadly available in public databases, this guide presents a detailed protocol for obtaining and analyzing this critical data.
Data Presentation
The following tables are templates for the systematic recording of ¹H and ¹³C NMR spectral data for L-Prolinamide. Researchers should populate these tables with their own experimental findings. The atom numbering for L-Prolinamide is provided in the accompanying figure.
Figure 1. Structure of L-Prolinamide with conventional atom numbering for NMR assignment.
Table 1: ¹H NMR Spectral Data for L-Prolinamide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| User Data | User Data | User Data | User Data | Hα |
| User Data | User Data | User Data | User Data | Hβ¹, Hβ² |
| User Data | User Data | User Data | User Data | Hγ¹, Hγ² |
| User Data | User Data | User Data | User Data | Hδ¹, Hδ² |
| User Data | User Data | User Data | User Data | NH |
| User Data | User Data | User Data | User Data | CONH₂ |
Table 2: ¹³C NMR Spectral Data for L-Prolinamide
| Chemical Shift (δ) ppm | Assignment |
| User Data | C=O |
| User Data | Cα |
| User Data | Cβ |
| User Data | Cγ |
| User Data | Cδ |
Experimental Protocols
This section details the methodology for preparing L-Prolinamide samples and acquiring high-quality ¹H and ¹³C NMR spectra.
I. Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR data.
Materials:
-
L-Prolinamide sample
-
High-purity 5 mm NMR tubes
-
Deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or DMSO-d₆)
-
Internal standard (e.g., TMS, TSPA) - Optional, for precise chemical shift referencing
-
Pipettes and a vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh the L-Prolinamide sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a deuterated solvent in which L-Prolinamide is fully soluble. D₂O is a common choice for its relevance to biological systems. Ensure the chosen solvent does not have signals that overlap with the expected signals of the analyte.
-
Dissolution: Dissolve the weighed sample in the selected deuterated solvent in a small vial. Use a vortex mixer to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter into the tube.
-
Internal Standard (Optional): If a precise internal reference is required, add a small, known amount of an appropriate standard to the solution.
II. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized for the specific instrument and sample.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Angle | 30-90° | A 90° pulse provides maximum signal-to-noise. For quantitative analysis, a smaller flip angle (e.g., 30°) with a short relaxation delay can be used. |
| Acquisition Time | 1-2 seconds | Longer acquisition times provide better resolution. |
| Relaxation Delay | 1-5 seconds | Ensures the system returns to equilibrium between pulses for accurate integration. |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise for a sample of this concentration. |
| Spectral Width | 10-12 ppm | Covers the typical chemical shift range for organic molecules. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Angle | 30-45° | A smaller flip angle is used to reduce experiment time, especially with a short relaxation delay. |
| Acquisition Time | 1-2 seconds | Balances resolution and signal-to-noise. |
| Relaxation Delay | 2 seconds | Allows for sufficient relaxation of carbon nuclei. |
| Number of Scans | 1024 or more | A higher number of scans is necessary due to the low natural abundance of ¹³C. |
| Spectral Width | 200-220 ppm | Encompasses the full range of carbon chemical shifts. |
| Decoupling | Proton broadband decoupling | Simplifies the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each carbon. |
Data Processing and Analysis
-
Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard.
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
-
Assignment: Assign the observed peaks to the corresponding atoms in the L-Prolinamide structure based on chemical shifts, multiplicities, and coupling constants. 2D NMR experiments such as COSY and HSQC can be used for unambiguous assignments.
Visualizations
The following diagrams illustrate the workflow for NMR analysis and the logical relationships in data interpretation.
Application Notes and Protocols: L-Prolinamide-d3 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By tracking the flow of metabolites, MFA provides a detailed snapshot of cellular physiology, which is invaluable in disease research, drug development, and metabolic engineering.[3][4] A key technique in MFA is the use of stable isotope tracers, which are non-radioactive isotopes like ¹³C, ¹⁵N, or ²H (deuterium), to label specific metabolites and trace their transformation through metabolic pathways.[5]
While direct applications of L-Prolinamide-d3 in metabolic flux analysis are not extensively documented in current scientific literature, the use of its parent molecule, L-Proline-d3 , serves as a valuable tool for investigating proline metabolism. L-proline is a non-essential amino acid with critical roles in protein synthesis, redox homeostasis, and cellular stress responses. Dysregulation of proline metabolism has been implicated in various diseases, including cancer and metabolic disorders.
This document will focus on the application of deuterated L-proline (represented by L-Proline-d3) as a tracer in metabolic flux analysis to elucidate the dynamics of proline metabolism. We will also briefly discuss the potential, albeit less common, applications of this compound.
Principle of Isotope Tracing with Deuterated L-Proline
When cells are cultured in a medium containing a deuterated tracer like L-Proline-d3, they take up and metabolize this labeled compound. The deuterium atoms from L-Proline-d3 are incorporated into downstream metabolites. By using mass spectrometry (MS) to measure the mass shifts in these metabolites, researchers can trace the metabolic fate of proline. This allows for the quantification of proline's contribution to other metabolic pools and the relative activity of enzymes involved in its metabolism. L-Proline-d3 is particularly useful as an internal standard for accurately quantifying unlabeled L-proline by GC- or LC-MS.
Applications in Metabolic Flux Analysis
Tracing with deuterated L-proline can provide critical insights into several aspects of cellular metabolism:
-
Mapping Proline Metabolic Pathways: Elucidate the conversion of proline to downstream metabolites such as glutamate and α-ketoglutarate, a key intermediate in the TCA cycle.
-
Quantifying Proline Synthesis and Catabolism: Determine the relative rates of proline synthesis from precursors like glutamine and glucose versus its breakdown.
-
Assessing Redox Homeostasis: Proline metabolism is intricately linked to cellular redox balance through the production and consumption of NAD+/NADH and FAD/FADH2.
-
Understanding Disease Metabolism: Investigate alterations in proline metabolism in pathological states, such as cancer, where proline metabolism is often reprogrammed.
Experimental Workflow and Protocols
A typical metabolic flux experiment using a deuterated proline tracer involves several key steps, as illustrated in the workflow diagram below.
Protocol 1: Stable Isotope Tracing with L-Proline-d3 in Cultured Cells
This protocol provides a general methodology for a labeling experiment in adherent cell culture.
Materials:
-
Adherent cells of interest (e.g., cancer cell line)
-
Standard cell culture medium and supplements
-
Custom culture medium lacking L-proline
-
L-Proline-d3 (or other deuterated proline)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water, pre-chilled to -80°C
-
Extraction solvent: 80% methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge capable of reaching -9°C and 15,000 x g
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Culture cells under standard conditions to achieve log-phase growth.
-
-
Isotope Labeling:
-
Prepare the labeling medium by supplementing the proline-free medium with L-Proline-d3 to the desired final concentration (typically matching the physiological concentration in the standard medium).
-
Aspirate the standard medium from the cells, wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state. The duration will depend on the turnover rate of the metabolites of interest.
-
-
Metabolic Quenching:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of -80°C quenching solution to each well to instantly halt all enzymatic activity.
-
-
Metabolite Extraction:
-
Incubate the plates at -80°C for 15 minutes.
-
Scrape the cells in the quenching solution and transfer the cell slurry to a microcentrifuge tube.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the polar metabolites, and transfer to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution LC-MS system to determine the mass isotopomer distributions of proline and its downstream metabolites.
-
Data Presentation and Interpretation
The primary data obtained from the LC-MS analysis is the mass isotopomer distribution (MID) for each metabolite of interest. This distribution represents the fraction of each metabolite pool that contains 0, 1, 2, 3, etc., deuterium atoms. This data can be presented in a table for clear comparison.
Table 1: Hypothetical Mass Isotopomer Distribution Data
| Metabolite | Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| L-Proline | 0 hr | 99.5 | 0.3 | 0.1 | 0.1 |
| 24 hr | 5.2 | 2.8 | 4.5 | 87.5 | |
| Glutamate | 0 hr | 99.6 | 0.2 | 0.1 | 0.1 |
| 24 hr | 65.3 | 15.1 | 10.5 | 9.1 | |
| α-Ketoglutarate | 0 hr | 99.7 | 0.2 | 0.1 | 0.0 |
| 24 hr | 80.1 | 10.3 | 6.4 | 3.2 |
M+n represents the isotopologue with 'n' deuterium atoms.
This data allows for the calculation of the fractional contribution of proline to the pools of other metabolites, providing a quantitative measure of the flux through specific pathways.
Visualization of Proline Metabolism
The metabolic fate of L-proline can be visualized in a pathway diagram. L-proline can be synthesized from glutamate and ornithine, and it is catabolized back to glutamate in the mitochondria.
Note on this compound
L-Prolinamide is the carboxamide derivative of L-proline. While not a central metabolite in the primary proline synthesis and degradation pathways, this compound could theoretically be used in MFA under specific circumstances:
-
As a Tracer for Prolidase Activity: If a cell or organism expresses prolidase, an enzyme that cleaves dipeptides with a C-terminal proline, this compound could potentially be hydrolyzed to release labeled L-Proline-d3. This would allow for the study of prolidase activity and the subsequent fate of the released proline.
-
As an Internal Standard: If a study specifically aims to quantify L-Prolinamide, a deuterated version like this compound would be an ideal internal standard for mass spectrometry-based quantification.
However, for general studies of proline metabolism, using labeled L-proline itself is the more direct and common approach.
Conclusion
Metabolic flux analysis using stable isotope tracers like deuterated L-proline is a robust technique for dissecting the complexities of proline metabolism. By providing quantitative data on metabolic rates, this approach offers deep insights into cellular function in both health and disease, aiding researchers and drug development professionals in identifying novel therapeutic targets and understanding mechanisms of action.
References
- 1. Application of metabolic flux analysis in metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 4. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Application Note: Chiral Separation of Prolinamide Enantiomers by High-Performance Liquid Chromatography
Introduction
Prolinamide and its derivatives are crucial chiral intermediates in the synthesis of various pharmaceutical compounds, including antiviral agents for treating Hepatitis C and oral antidiabetic medications like Vildagliptin.[1][2] The stereochemistry of these intermediates is critical as different enantiomers can exhibit varied pharmacological activities and toxicological profiles. Consequently, the development of accurate and robust analytical methods for the enantiomeric separation of prolinamide is paramount for quality control and drug development. This application note details two primary High-Performance Liquid Chromatography (HPLC) approaches for the chiral separation of prolinamide enantiomers: an indirect method involving pre-column derivatization with Marfey's reagent followed by analysis on a reversed-phase column, and a direct method using chiral stationary phases (CSPs).
Indirect Chiral Separation via Derivatization
This method relies on the reaction of the prolinamide enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column. A highly sensitive and accurate method has been developed for assessing the enantiomeric purity of L-prolinamide hydrochloride using this approach.[1][3]
Quantitative Data Summary
The following tables summarize the chromatographic performance for the separation of DL-prolinamide diastereomers formed by derivatization with Marfey's reagent.
Table 1: Optimized Chromatographic Conditions [4]
| Parameter | Value |
| Instrument | Waters HPLC system (e2695 separation module, UV and PDA detector) |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5.0 µm) |
| Mobile Phase | Buffer: Acetonitrile (78:22, v/v) |
| Buffer Preparation | 3.0 mL of Triethylamine in 1000 mL of water, pH adjusted to 6.0 with o-phosphoric acid |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 335 nm |
| Injection Volume | 10 µL |
| Run Time | 55 min |
Table 2: Method Performance and System Suitability
| Parameter | L-Prolinamide Derivative | D-Prolinamide Derivative |
| Retention Time (min) | 18.4 | 22.82 |
| Tailing Factor | 1.3 | 1.3 |
| Resolution (Rs) | \multicolumn{2}{c | }{5.8} |
| Linearity Range (D-prolinamide) | \multicolumn{2}{c | }{0.15% to 0.75%} |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{0.999} |
| Limit of Detection (LOD) | \multicolumn{2}{c | }{0.075%} |
| Limit of Quantification (LOQ) | \multicolumn{2}{c | }{0.15%} |
| Accuracy (% Recovery) | \multicolumn{2}{c | }{99.66%} |
Experimental Protocol: Indirect Method
1. Reagent and Solution Preparation:
-
Sodium Bicarbonate Solution (2.0 mg/mL): Dissolve 200 mg of Sodium Bicarbonate in 100 mL of HPLC grade water.
-
Marfey's Reagent (Derivatizing Agent) Solution (5 mg/mL): Weigh 50 mg of Marfey's Reagent and dissolve it in 10 mL of acetonitrile.
-
1M Hydrochloric Acid (HCl): Prepare by diluting concentrated HCl in water.
-
Diluent: Prepare a 50:50 (v/v) mixture of water and acetonitrile.
-
Mobile Phase: Prepare the buffer and acetonitrile mixture as described in Table 1. Ensure the mobile phase is filtered and degassed before use.
2. Sample Preparation and Derivatization:
-
Accurately weigh 20 mg of the L-prolinamide hydrochloride sample into a 10 mL volumetric flask.
-
Add 2 mL of the 2.0 mg/mL sodium bicarbonate solution and dilute to the mark with the same solution.
-
Transfer 500 µL of this solution into a reaction vial.
-
Add 500 µL of the 5 mg/mL Marfey's reagent solution to the vial.
-
Seal the vial and heat it at 65°C for one hour.
-
Cool the vial to room temperature.
-
Add 250 µL of 1M HCl solution and mix well to neutralize the reaction.
-
Transfer 300 µL of this solution to another vial and add 700 µL of the diluent (Water: ACN, 50:50 v/v).
-
Mix well before injection into the HPLC system.
3. HPLC Analysis:
-
Equilibrate the Hypersil BDS C18 column with the mobile phase at a flow rate of 0.7 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30°C and the UV detector to 335 nm.
-
Inject 10 µL of the prepared derivatized sample.
-
Run the analysis for 55 minutes.
-
Identify and quantify the diastereomer peaks based on their retention times.
Direct Chiral Separation Using Chiral Stationary Phases (CSPs)
Direct chiral separation on CSPs is another powerful technique that avoids the need for derivatization. In this approach, the enantiomers are separated based on their differential interactions with a chiral selector immobilized on the stationary phase. While detailed protocols for prolinamide are less common in the provided literature, information on the separation of proline derivatives can be extrapolated.
Quantitative Data Summary
The following table presents data from the separation of proline amide derivatives on crown-ether based chiral stationary phases, which indicates the potential for direct separation of prolinamide.
Table 3: Separation of Proline Amide Derivatives on Crown-Ether CSPs
| Chiral Stationary Phase | Analyte (Prolinamide Derivative) | Separation Factor (α) | Resolution (Rs) |
| CSP 1 (N-H tethering amide groups) | Aniline amide of proline | 1.31 | 2.60 |
| CSP 2 (N-CH₃ tethering amide groups) | Aniline amide of proline | 1.57 | 5.50 |
In general, the second chiral stationary phase (CSP 2) demonstrated better resolution for the amide derivatives of cyclic α-amino acids.
Experimental Protocol: Direct Method (General Approach)
This protocol provides a general workflow for developing a direct chiral separation method for prolinamide enantiomers.
1. Column Selection:
-
Based on the structure of prolinamide, polysaccharide-based CSPs (e.g., Chiralpak series) or crown-ether based CSPs are good starting points.
2. Mobile Phase Screening:
-
Normal Phase: Typically consists of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol, isopropanol, or butanol. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be used to improve peak shape and resolution.
-
Reversed Phase: Typically consists of an aqueous buffer (e.g., phosphate or acetate) with an organic modifier like acetonitrile or methanol.
3. Method Development and Optimization:
-
Begin with a standard mobile phase composition (e.g., Hexane/Ethanol 90/10 v/v for normal phase or Water/Acetonitrile 50/50 v/v for reversed phase) at a flow rate of 1.0 mL/min.
-
Inject a racemic standard of prolinamide.
-
Optimize the mobile phase composition by varying the ratio of the organic modifier to achieve baseline separation.
-
Investigate the effect of temperature on the separation, as it can influence the thermodynamics of the chiral recognition process.
-
Once separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
This application note provides detailed protocols and data for the chiral separation of prolinamide enantiomers using HPLC. The indirect method involving derivatization with Marfey's reagent is a well-validated and highly sensitive approach suitable for determining enantiomeric purity. The direct method using chiral stationary phases offers a simpler alternative by avoiding derivatization, with crown-ether and polysaccharide-based CSPs showing promise. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. For both approaches, thorough method development and validation are crucial to ensure accurate and reliable results in research, drug development, and quality control settings.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of L-Prolinamide Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of L-Prolinamide in a biological matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the inherent challenges in detecting L-Prolinamide, which lacks a strong chromophore for UV detection, this method employs a stable isotope-labeled internal standard, L-Prolinamide-d3, to ensure accuracy and precision.[1][2] The use of a deuterated internal standard is a superior approach in bioanalysis as it corrects for variability during sample preparation and potential matrix effects during ionization.[3][4][5] This protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and other areas requiring precise quantification of L-Prolinamide.
Introduction
L-Prolinamide is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, including antidiabetic medications. Accurate quantification of L-Prolinamide in biological samples is essential for pharmacokinetic and metabolic studies. Traditional HPLC methods often require derivatization to enhance detection due to the molecule's weak UV absorption. LC-MS/MS offers superior sensitivity and selectivity, eliminating the need for derivatization. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. This internal standard co-elutes with the analyte and exhibits similar ionization behavior, thereby compensating for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement. This document provides a detailed protocol for the development and validation of an LC-MS/MS method for L-Prolinamide quantification.
Experimental
Materials and Reagents
-
L-Prolinamide (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control biological matrix (e.g., human plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions
A reverse-phase chromatographic method was developed for the separation of L-Prolinamide.
| Parameter | Condition |
| Column | C18 Column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 2 minutes |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).
| Parameter | L-Prolinamide | This compound |
| Precursor Ion (m/z) | 115.1 | 118.1 |
| Product Ion (m/z) | 70.1 | 73.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 15 |
| Ionization Mode | ESI+ | ESI+ |
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving L-Prolinamide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the L-Prolinamide primary stock with 50:50 acetonitrile:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock with 50:50 acetonitrile:water.
-
Calibration Curve and QC Samples: Spike the appropriate amount of working standard solutions into the control biological matrix to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of the sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
References
- 1. Liquid chromatographic analysis method of L-prolinamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN115267021A - Liquid chromatography analysis method of L-prolinamide related substances - Google Patents [patents.google.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
troubleshooting low enantioselectivity in prolinamide catalysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing prolinamide-catalyzed reactions, with a specific focus on addressing low enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee)
Question: I am observing low enantiomeric excess in my prolinamide-catalyzed reaction. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common challenge that can arise from several factors. A systematic approach to troubleshooting is recommended. Below are the primary causes and corresponding solutions.
Catalyst Quality and Structure
-
Purity: The purity of the prolinamide catalyst is critical. Impurities can interfere with the catalytic cycle and diminish enantioselectivity.
-
Troubleshooting Step: Purify the prolinamide catalyst by recrystallization. A general protocol involves dissolving the crude catalyst in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate) and then adding an anti-solvent (e.g., toluene, hexanes) to induce crystallization upon cooling.[1]
-
-
Structural Features: The structure of the prolinamide catalyst itself plays a crucial role in determining enantioselectivity.
-
Amide N-H Acidity: The acidity of the amide proton is important for hydrogen bonding with the substrate. Electron-withdrawing groups on the amide substituent can increase acidity and, in some cases, improve enantioselectivity.[2][3]
-
Terminal Hydroxyl Group: The presence of a terminal hydroxyl group on the prolinamide backbone can form additional hydrogen bonds with the substrate, significantly enhancing enantioselectivity.[2][3]
-
Steric Hindrance: The steric bulk of the substituents on the prolinamide can influence the approach of the substrate to the catalytic site.
-
Reaction Conditions
-
Solvent Effects: The solvent has a profound impact on the stability of the transition state and, therefore, the stereochemical outcome.
-
Troubleshooting Step: Conduct a solvent screen. Polar aprotic solvents such as DMSO and DMF are often effective starting points. However, the optimal solvent is substrate-dependent, and screening a range of solvents with varying polarities is advisable.
-
-
Temperature: Reaction temperature directly influences the energy difference between the diastereomeric transition states.
-
Troubleshooting Step: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -25 °C) often leads to higher enantioselectivity, as it amplifies the small energy differences between the transition states leading to the major and minor enantiomers. This may, however, require longer reaction times.
-
-
Water Content: The presence of water can have a complex and sometimes unpredictable effect on prolinamide-catalyzed reactions.
-
Troubleshooting Step: While strictly anhydrous conditions are often sought, controlled addition of a small amount of water can sometimes be beneficial. It is recommended to first ensure all reagents and solvents are dry and then systematically investigate the effect of adding a controlled amount of water.
-
-
Catalyst Loading: The concentration of the catalyst can affect the reaction kinetics and potentially lead to the formation of less selective catalytic species at high concentrations.
-
Troubleshooting Step: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to determine the optimal concentration for your specific reaction.
-
Catalyst Deactivation and Side Reactions
-
Catalyst Deactivation: Prolinamide catalysts can be prone to deactivation through the formation of stable, off-cycle intermediates such as oxazolidinones or imidazolidinones, which reduces the concentration of the active catalyst.
-
Troubleshooting Step: Monitor the reaction progress carefully. If the reaction stalls, it may be an indication of catalyst deactivation. The addition of a co-catalyst, such as a weak acid, can sometimes help to suppress the formation of these deactivating species.
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the overall efficiency and selectivity of the desired transformation.
-
Troubleshooting Step: Adjusting reaction conditions, such as temperature and solvent, can help to minimize side reactions. For instance, in aldol reactions, competitive condensation pathways can sometimes be suppressed by optimizing the reaction parameters.
-
Data Presentation
Table 1: Effect of Prolinamide Catalyst Structure on Enantioselectivity in the Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
| Catalyst Type | N-Substituent | Terminal Group | % ee |
| Secondary Amide | Alkyl | - | 15-23% |
| Secondary Amide | Aryl (electron-donating) | - | ~31% |
| Secondary Amide | Aryl (electron-withdrawing) | - | up to 46% |
| Secondary Amide | (1S,2S)-diphenyl-2-aminoethanol | -OH | up to 93% |
Table 2: Influence of Reaction Temperature on Enantioselectivity
| Reaction | Catalyst | Temperature | % ee |
| Aldol Reaction (p-nitrobenzaldehyde with acetone) | Catalyst 3h | Room Temp. | Moderate |
| Aldol Reaction (p-nitrobenzaldehyde with acetone) | Catalyst 3h | -25 °C | 93% |
Experimental Protocols
General Procedure for a Prolinamide-Catalyzed Aldol Reaction
-
To a stirred solution of the prolinamide catalyst (10-20 mol%) in the chosen solvent (e.g., DCM, acetone), add the aldehyde (0.25 mmol).
-
Add acetone (1.25 mmol) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 25 °C to -25 °C) and stir for the required time (typically 24-72 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Protocol for Recrystallization of Prolinamide Catalyst
-
Dissolve the crude prolinamide catalyst in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol).
-
If the solution is colored, add a small amount of activated carbon and stir for a few minutes at an elevated temperature.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Slowly add a miscible anti-solvent (a solvent in which the catalyst is poorly soluble, e.g., toluene, hexanes) to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: A workflow for troubleshooting low enantioselectivity.
Caption: Proposed catalytic cycle for prolinamide catalysis.
References
Technical Support Center: Optimizing Catalyst Loading for L-Prolinamide-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for L-Prolinamide-d3 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does the deuterium labeling affect its catalytic activity?
This compound is an isotopically labeled version of L-Prolinamide where three hydrogen atoms have been replaced by deuterium. This labeling is a valuable tool for mechanistic studies and for investigating kinetic isotope effects (KIEs). The presence of deuterium can influence the reaction rate, typically slowing down reactions where a C-H bond at a deuterated position is broken in the rate-determining step.[1][2] This may require adjustments to the catalyst loading or reaction conditions to achieve optimal results.
Q2: What is a typical starting catalyst loading for this compound?
For many reactions, a typical starting catalyst loading for L-proline and its derivatives is around 10 mol %.[3] However, the optimal loading can vary significantly depending on the specific reaction, substrates, and solvent system. It is often recommended to start with a loading in the range of 5-20 mol% and optimize from there.
Q3: How can I prepare this compound?
Q4: When should I consider adjusting the catalyst loading of this compound?
Adjusting the catalyst loading should be considered under the following circumstances:
-
Low or no conversion: If the reaction is sluggish or fails to proceed, increasing the catalyst loading may be necessary.[3]
-
Slow reaction rates: Due to the kinetic isotope effect, reactions with this compound may be slower than with its non-deuterated counterpart. An increased catalyst loading can help to accelerate the reaction.[4]
-
Side product formation: In some cases, high catalyst loading can lead to the formation of side products. If this is observed, reducing the catalyst loading may be beneficial.
-
Cost and availability: As this compound is a specialized and potentially expensive reagent, minimizing the catalyst loading is often desirable for economic reasons, especially in large-scale synthesis.
Troubleshooting Guides
Issue 1: Low or No Conversion
Symptom: The reaction does not proceed to completion, or the conversion of the starting material is very low.
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading, for example, from 10 mol% to 20 mol%. Monitor the reaction progress at each loading to find the optimal concentration. |
| Catalyst Deactivation | Ensure that all solvents and reagents are anhydrous, as water can deactivate the catalyst. If catalyst poisoning by impurities is suspected, try using a fresh batch of catalyst or purifying the reagents. |
| Poor Catalyst Solubility | If the catalyst is not fully dissolved, consider using a more suitable solvent or a co-solvent to improve solubility. |
| Unfavorable Reaction Kinetics | The kinetic isotope effect from the deuterium labeling may slow the reaction. Consider increasing the reaction temperature or extending the reaction time in addition to optimizing catalyst loading. |
Issue 2: Low Enantioselectivity or Diastereoselectivity
Symptom: The desired stereoisomer is not formed in high excess.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect Catalyst Loading | Both too low and too high catalyst loadings can sometimes negatively impact stereoselectivity. It is advisable to screen a range of catalyst loadings to determine the effect on the stereochemical outcome. |
| Temperature Effects | Stereoselectivity is often highly dependent on the reaction temperature. Running the reaction at a lower temperature may improve the enantiomeric or diastereomeric excess. |
| Solvent Effects | The solvent can play a crucial role in the transition state geometry. Screen a variety of solvents to find one that favors the formation of the desired stereoisomer. |
Issue 3: Issues with Deuterium Incorporation
Symptom: Loss of deuterium labeling is observed in the product or catalyst.
| Potential Cause | Troubleshooting Steps & Solutions |
| Back-Exchange with Protic Solvents | During workup or purification, labile deuterium atoms can be exchanged with protons from protic solvents like water or methanol. Use deuterated solvents for extraction and chromatography where possible, or minimize contact with protic media. |
| Harsh Reaction Conditions | High temperatures or the presence of strong acids or bases can sometimes facilitate H/D exchange. If possible, run the reaction under milder conditions. |
Experimental Protocols
General Protocol for Optimizing this compound Catalyst Loading
This protocol provides a general workflow for optimizing the catalyst loading for a given reaction.
-
Initial Screening:
-
Set up a series of small-scale reactions with varying catalyst loadings (e.g., 5, 10, 15, and 20 mol%).
-
Keep all other reaction parameters (temperature, concentration, reaction time) constant.
-
Monitor the reactions by a suitable analytical method (e.g., TLC, GC, LC-MS) to determine the conversion and yield.
-
-
Analysis of Results:
-
Analyze the product from each reaction to determine the yield and stereoselectivity (e.g., by chiral HPLC).
-
-
Refinement of Catalyst Loading:
-
Based on the initial screening, select the most promising catalyst loading range and perform further optimization with smaller increments if necessary.
-
-
Confirmation Run:
-
Once the optimal catalyst loading is determined, perform a larger-scale reaction to confirm the results.
-
Data Presentation
Table 1: Troubleshooting Summary for Low Conversion
| Symptom | Potential Cause | Recommended Action |
| Low Conversion | Insufficient Catalyst Loading | Increase loading to 15-20 mol% |
| Catalyst Deactivation | Use anhydrous solvents; purify reagents | |
| Poor Solubility | Screen alternative solvents | |
| Slow Kinetics (KIE) | Increase temperature or reaction time |
Table 2: Example of Catalyst Loading Optimization Data
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| 1 | 5 | 24 | 45 | 85 |
| 2 | 10 | 24 | 80 | 92 |
| 3 | 15 | 24 | 95 | 93 |
| 4 | 20 | 24 | 96 | 90 |
This is example data and will vary depending on the specific reaction.
Visualizations
Caption: Experimental workflow for optimizing this compound catalyst loading.
References
- 1. Kinetic and isotopic characterization of L-proline dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and Isotopic Characterization of L-Proline Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
improving yield in L-Prolinamide catalyzed reactions
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize L-Prolinamide catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are L-Prolinamide catalysts and what are their advantages?
L-Prolinamide catalysts are derivatives of the natural amino acid L-proline. They are a class of organocatalysts widely used in asymmetric synthesis to produce chiral molecules. Their key advantages include being derived from a readily available and inexpensive chiral pool, demonstrating high catalytic activity and stereoselectivity in various reactions, and being tunable for specific applications through structural modification.[1][2]
Q2: What types of reactions are commonly catalyzed by L-Prolinamide derivatives?
L-Prolinamide catalysts are particularly effective in promoting asymmetric aldol reactions.[1][3][4] They are also utilized in other carbon-carbon bond-forming reactions such as Michael additions and Mannich reactions.
Q3: How does the structure of an L-Prolinamide catalyst influence its performance?
The structure of the L-Prolinamide catalyst is crucial for its reactivity and stereoselectivity. Key structural features include:
-
The Amide N-H Proton: The acidity of the amide proton is critical. More acidic N-H protons, often achieved by attaching electron-withdrawing groups to the amide nitrogen, lead to better hydrogen bond donating ability, which can increase enantioselectivity.
-
Terminal Hydroxyl Groups: The presence of a terminal hydroxyl group in the amide substituent can significantly enhance both catalytic activity and enantioselectivity by forming an additional hydrogen bond with the substrate.
-
Steric Bulk: The steric hindrance around the catalytic core can influence the approach of substrates, thereby affecting the stereochemical outcome of the reaction.
Q4: What is the proposed catalytic cycle for L-Prolinamide in an aldol reaction?
The catalytic cycle is believed to proceed through an enamine-iminium pathway, similar to L-proline catalysis. The secondary amine of the pyrrolidine ring reacts with a ketone to form a nucleophilic enamine intermediate. The amide functionality is thought to act similarly to the carboxylic acid group in proline, activating the aldehyde electrophile through hydrogen bonding and directing its approach to control the stereoselectivity.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Catalyst Inactivity or Degradation | Ensure the L-Prolinamide catalyst is pure and has been stored correctly under inert conditions to prevent degradation. If in doubt, consider synthesizing or purchasing a fresh batch. |
| Formation of Parasitic Species | A common side reaction is the formation of an oxazolidinone from the reaction of the catalyst with the aldehyde or ketone, which sequesters the catalyst from the main cycle. The addition of a small, controlled amount of water can sometimes help hydrolyze the oxazolidinone back to the active catalyst. |
| Sub-optimal Reaction Conditions | Systematically screen reaction parameters such as solvent, temperature, and catalyst loading. The solubility of the catalyst and reactants is crucial. |
| Slow Reaction Rate | If the reaction is sluggish, it may not have reached completion. Monitor the reaction progress over time using TLC or GC. If the reaction has stalled, consider a higher catalyst loading or a more active catalyst derivative. |
| Aldehyde Self-Condensation | This is a common side reaction, especially with unbranched aliphatic aldehydes. To minimize this, try slow addition of the aldehyde to the reaction mixture or use the ketone in large excess. |
Issue 2: Low Enantioselectivity (% ee)
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Incorrect Catalyst Structure | The enantioselectivity is highly dependent on the catalyst structure. For aldol reactions, L-Prolinamides with a terminal hydroxyl group and an acidic N-H proton often give higher ee. Consider screening a variety of L-Prolinamide derivatives. |
| Sub-optimal Temperature | Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states. Experiment with temperatures such as 0 °C or -25 °C. |
| Solvent Effects | The solvent can significantly influence the stereochemical outcome by affecting the stability of the transition state. A solvent screen is recommended. Polar aprotic solvents are often a good starting point. |
| Water Content | The presence of water can have a significant impact on enantioselectivity. While a small amount can be beneficial in some cases, it's often best to start with anhydrous conditions and then systematically investigate the effect of adding controlled amounts of water. |
| Use of Additives or Co-catalysts | The addition of a co-catalyst or an additive can sometimes improve enantioselectivity. For instance, the addition of a mild acid can sometimes suppress side reactions that lower enantioselectivity. |
Experimental Protocols
General Protocol for a Trial L-Prolinamide Catalyzed Aldol Reaction
This protocol is a general starting point and should be optimized for specific substrates.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the L-Prolinamide catalyst (e.g., 10-20 mol%).
-
Add the ketone (e.g., 5-10 equivalents) and the chosen anhydrous solvent.
-
Stir the mixture at the desired reaction temperature (e.g., room temperature or 0 °C) for approximately 15-30 minutes to ensure the catalyst dissolves.
-
-
Reaction:
-
Add the aldehyde (1.0 equivalent) to the reaction mixture. For aldehydes prone to self-condensation, slow addition using a syringe pump is recommended.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
-
Visualizations
References
- 1. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing deuterium exchange in L-Prolinamide-d3
Welcome to the technical support center for L-Prolinamide-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a specific focus on addressing potential deuterium exchange issues.
Frequently Asked Questions (FAQs)
Q1: What is the specific deuteration pattern of the this compound provided?
A1: The this compound supplied is specifically labeled as L-Prolinamide-2,5,5-d3. This means there is one deuterium atom at the alpha-carbon position (C2) and two deuterium atoms at the C5 position of the pyrrolidine ring.
Q2: What is deuterium exchange and why is it a concern for this compound?
A2: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from moisture or a protic solvent.[1] This is a concern for this compound because the loss of deuterium from the labeled positions compromises its isotopic purity, which is critical for its use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[2]
Q3: Which deuterium atoms in L-Prolinamide-2,5,5-d3 are susceptible to exchange?
A3: The deuterium atom at the alpha-carbon (C2) of the proline ring is the most likely to undergo exchange, particularly under basic conditions.[3] While carbon-bound deuterons are generally more stable than those on heteroatoms, the alpha-proton of proline and its derivatives can be acidic and thus exchangeable. The deuterons at the C5 position are expected to be more stable. Additionally, the protons on the amide group (-CONH2) are readily exchangeable, though this specific product is not deuterated at that position.
Q4: What conditions can promote deuterium exchange in this compound?
A4: Several factors can promote deuterium exchange:
-
pH: Basic conditions (high pH) significantly accelerate the exchange of the alpha-deuteron.[3] Acidic conditions can also catalyze exchange, though often to a lesser extent for C-D bonds compared to O-H or N-H bonds.[4]
-
Solvents: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), can serve as a source of hydrogen for exchange. The use of non-deuterated protic solvents should be avoided where possible.
-
Temperature: Higher temperatures can increase the rate of deuterium exchange.
-
Moisture: Exposure to atmospheric moisture is a common source of protons for exchange.
Q5: How can I detect if deuterium exchange has occurred?
A5: Deuterium exchange can be detected and quantified using the following analytical techniques:
-
Mass Spectrometry (MS): A loss of deuterium will result in a corresponding decrease in the molecular weight of the compound, which can be observed in the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the appearance of a proton signal at the deuterated position. Conversely, 2H NMR would show a decrease in the deuterium signal.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Mass spectrometry data shows a lower molecular weight than expected for this compound. | 1. Deuterium-hydrogen (D-H) exchange has occurred. The deuterium at the C2 position may have been replaced by a proton from a protic solvent or residual moisture. | * Review your experimental protocol. Identify any steps where the compound was exposed to protic solvents (e.g., water, methanol), acidic or basic conditions, or elevated temperatures. |
| 2. Incorrect handling and storage. The compound may have been exposed to atmospheric moisture over time. | * Ensure proper storage. Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize moisture exposure. For long-term storage, refrigeration at 2-8 °C is recommended. | |
| 1H NMR spectrum shows a new peak in the region corresponding to the alpha-proton of the proline ring. | 1. Back-exchange of the C2 deuterium. This indicates that the deuterium at the alpha-carbon has been replaced by a proton. | * Use deuterated solvents for NMR analysis. Ensure the deuterated solvent is of high purity and handled under dry conditions to prevent moisture contamination. |
| 2. Contamination of the NMR solvent. The solvent may have absorbed moisture from the atmosphere. | * Dry all glassware thoroughly. Oven-dry all glassware, including NMR tubes and pipettes, and cool them in a desiccator before use. For highly sensitive experiments, consider pre-rinsing the NMR tube with D₂O followed by the deuterated solvent of choice to exchange labile protons on the glass surface. | |
| Inconsistent results in quantitative analysis when using this compound as an internal standard. | 1. Variable deuterium exchange during sample preparation. If the extent of D-H exchange is not consistent across all samples and standards, it will lead to inaccurate quantification. | * Standardize sample preparation. Ensure that all samples and standards are processed under identical conditions (e.g., same solvents, temperature, and time) to ensure any potential exchange is uniform. |
| * Minimize exposure to harsh conditions. Avoid strongly acidic or basic conditions and high temperatures during sample preparation if possible. If such conditions are necessary, keep the exposure time to a minimum. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Storage: Upon receipt, store this compound in its original, tightly sealed container at 2-8 °C. For long-term storage, consider placing the container inside a desiccator containing a suitable desiccant.
-
Handling:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Whenever possible, handle the compound in a dry, inert atmosphere, such as in a glove box or under a stream of dry nitrogen or argon.
-
Use clean, dry spatulas and glassware.
-
Protocol 2: Preparation of a Stock Solution for Quantitative Analysis
-
Acclimatization: Remove the sealed container of this compound from storage and allow it to warm to ambient laboratory temperature for at least 30 minutes.
-
Weighing: In a dry, inert atmosphere, carefully weigh the desired amount of the solid standard.
-
Dissolution: Dissolve the weighed standard in a high-purity, anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane) in a Class A volumetric flask to the desired concentration. If a protic solvent must be used, opt for its deuterated counterpart (e.g., methanol-d4, D₂O).
-
Storage of Solution: Store the stock solution in a tightly sealed vial, protected from light, at an appropriate temperature (typically 2-8 °C or -20 °C for longer-term storage).
Protocol 3: Minimizing Deuterium Exchange During Sample Preparation
-
Solvent Selection: Whenever feasible, use aprotic or anhydrous deuterated solvents. If aqueous or protic solutions are required, prepare them using D₂O or the corresponding deuterated solvent.
-
pH Control: Avoid strongly basic conditions. If the pH must be adjusted, do so carefully and for the minimum time necessary. For quenching reactions, rapidly adjusting the pH to around 2.6 can minimize the rate of amide proton exchange, and by extension, may help preserve the C-D bond at the alpha position.
-
Temperature Control: Perform all experimental steps at the lowest practical temperature to minimize the rate of exchange.
-
Drying: Ensure all glassware and equipment are thoroughly dried before use.
Visualizations
Caption: Troubleshooting workflow for deuterium exchange in this compound.
References
- 1. Amide proton back-exchange in deuterated peptides: applications to MS and NMR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN115267021A - Liquid chromatography analysis method of L-prolinamide related substances - Google Patents [patents.google.com]
- 3. The unexpected racemization and hydrogen–deuterium exchange of the hydrogen at the α-carbon of proline analogs containing the 5-azoniaspiro[4.4]nonyl-group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
minimizing side reactions with prolinamide catalysts
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing prolinamide catalysts in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and understand side reactions, thereby optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in prolinamide-catalyzed reactions?
A1: The most prevalent side reactions include:
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Self-Condensation of Aldehydes: Aldehyde substrates can react with themselves (homodimerization) to form aldol or condensation byproducts, which reduces the yield of the desired cross-aldol product.[1]
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Catalyst Deactivation via Cyclization: Prolinamide catalysts can react with ketones or aldehydes to form stable cyclic species, such as oxazolidinones or imidazolidones.[1][2] These are often considered parasitic species that sequester the catalyst from the active catalytic cycle.[1][2]
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Epimerization/Retro-Aldol Reaction: The desired aldol product may undergo epimerization at the α-carbon of the carbonyl group or revert to the starting materials through a retro-aldol reaction. This is more common with extended reaction times or at elevated temperatures and can lead to a decrease in diastereoselectivity and enantiomeric excess.
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Dienamine Formation and Oligomerization: Under certain conditions, particularly with prolonged reaction times or high catalyst loading, dienamines can form, leading to undesired oligomerization products.
Q2: How does the structure of the prolinamide catalyst influence its activity and the occurrence of side reactions?
A2: The structure of the prolinamide catalyst is crucial for its reactivity and stereoselectivity. Key structural features and their effects include:
-
Amide N-H Acidity: The acidity of the amide N-H proton is critical. Electron-withdrawing groups on the amide substituent increase this acidity, enhancing its ability to act as a hydrogen bond donor. This hydrogen bonding with the aldehyde substrate is important for high enantioselectivity.
-
Terminal Hydroxyl Group: The presence of a terminal hydroxyl group on the amide substituent can lead to more efficient catalysis and higher enantioselectivities. This is because the hydroxyl group can also form hydrogen bonds with the substrate, further organizing the transition state.
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Steric Bulk: The steric hindrance around the catalytic site can influence the approach of the substrates, thereby affecting stereoselectivity.
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Mechanical Bonding: In sophisticated catalyst designs, such as rotaxanes, mechanical bonds can prevent the formation of undesired cyclic byproducts by sterically hindering the intramolecular reaction that leads to catalyst deactivation.
Q3: What is the role of additives in prolinamide-catalyzed reactions?
A3: Additives can have a significant impact on reaction rate, yield, and stereoselectivity, although their effects can be complex and reaction-dependent.
-
Acids: An acidic co-catalyst can protonate the catalyst, potentially increasing its activity. For instance, the addition of trifluoroacetic acid (TFA) has been shown to suppress imidazolidinone formation in some cases.
-
Water: The role of water is multifaceted. A small amount can be beneficial by hydrolyzing parasitic species like oxazolidinones back to the active catalyst. However, excessive water can lead to hydrolysis of sensitive groups on the catalyst or negatively impact enantioselectivity.
-
Co-solvents: Ionic liquids or non-polar co-solvents can improve the solubility of the catalyst and enhance reaction rates.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Aldehyde Self-Condensation | 1. Slow Addition of Aldehyde: Add the aldehyde solution to the reaction mixture containing the ketone and catalyst over an extended period (e.g., 4-8 hours) using a syringe pump. This maintains a low instantaneous concentration of the aldehyde, favoring the cross-aldol reaction. 2. Use Excess Ketone: Employing the ketone as the solvent or in a large excess (e.g., 5 equivalents or more) can shift the reaction equilibrium towards the desired cross-aldol product. |
| Catalyst Deactivation | 1. Control Water Content: Carefully optimize the amount of water in the reaction. A small, controlled amount may be beneficial. 2. Consider Catalyst Structure: For prolinamide catalysts prone to intramolecular cyclization, switching to a more sterically hindered catalyst or a mechanically interlocked one (like a rotaxane) could prevent deactivation. 3. Use of Additives: Screen for additives that may suppress the formation of parasitic species. |
| Poor Catalyst Solubility | 1. Solvent Optimization: Test different solvents or solvent mixtures. For example, a mixture of chloroform and DMSO has been shown to improve chemoselectivity in some proline-catalyzed reactions. 2. Use a Co-solvent: Consider using a more non-polar co-solvent or an ionic liquid to enhance solubility. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). |
Issue 2: Low Enantioselectivity or Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Epimerization or Retro-Aldol Reaction | 1. Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of epimerization and the retro-aldol reaction more significantly than the desired forward reaction. 2. Reduce Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to prevent product degradation. |
| Suboptimal Reaction Conditions | 1. Solvent Screening: The choice of solvent can significantly impact stereoselectivity. 2. Temperature Optimization: Systematically screen different temperatures (e.g., room temperature, 0 °C, -25 °C) to find the optimal balance between reaction rate and selectivity. |
| Interference from Additives | If using an additive, it may be interfering with the desired transition state geometry. Re-evaluate the need for the additive or screen other types of additives. |
| Incorrect Catalyst Choice | The electronic and steric properties of the prolinamide catalyst are crucial. Consider synthesizing or purchasing a catalyst with different electronic properties (e.g., with electron-withdrawing groups on an N-aryl substituent) or different steric bulk. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Aldehyde Self-Condensation via Slow Addition
This protocol is adapted for a generic prolinamide-catalyzed aldol reaction.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (5.0 mmol, 5.0 eq.), the prolinamide catalyst (0.1 mmol, 10 mol%), and the chosen solvent (5 mL).
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Stir the mixture at the desired reaction temperature (e.g., 0 °C) for 15 minutes to ensure the dissolution of the catalyst.
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Prepare a solution of the aldehyde (1.0 mmol, 1.0 eq.) in the same solvent (5 mL).
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Using a syringe pump, add the aldehyde solution to the reaction mixture over a period of 4-8 hours.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield and stereoselectivity (ee and dr) by appropriate analytical methods (e.g., chiral HPLC).
Visualizations
Caption: Experimental workflow for minimizing aldehyde self-condensation.
Caption: Troubleshooting logic for low enantioselectivity.
References
stability issues of L-Prolinamide-d3 in different solvents
Welcome to the technical support center for L-Prolinamide-d3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues they may encounter during their experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound, like many deuterated compounds, are hydrogen-deuterium (H-D) exchange and chemical degradation. H-D exchange can occur with protic solvents or atmospheric moisture, leading to a loss of isotopic purity.[1][2] Chemical degradation can be influenced by factors such as solvent, temperature, light, and pH.[1][2]
Q2: How should I store this compound to ensure its stability?
A2: To maintain the chemical and isotopic integrity of this compound, it is recommended to store it as a solid under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as -20°C in a freezer.[1] Avoid exposure to moisture and light. For solutions, use anhydrous, aprotic, or deuterated solvents and store them at low temperatures.
Q3: In which solvents is this compound soluble?
A3: this compound is slightly soluble in chloroform and methanol. A study on the non-deuterated form, L-prolinamide, showed solubility in solvents such as tetrahydrofuran, n-propanol, acetone, acetonitrile, ethyl acetate, and N,N-dimethylformamide, with solubility generally increasing with temperature. It is important to note that protic solvents like methanol and water can facilitate H-D exchange.
Q4: Can I use this compound in aqueous solutions?
A4: While L-proline is soluble in water, using this compound in aqueous (H₂O) solutions is generally not recommended due to the high risk of hydrogen-deuterium exchange, which would compromise the isotopic purity of the compound. If an aqueous system is necessary, consider using deuterated water (D₂O).
Troubleshooting Guide
Issue 1: Loss of Isotopic Purity (Observed by Mass Spectrometry)
Possible Cause: Hydrogen-Deuterium (H-D) exchange with protic solvents (e.g., methanol, water) or atmospheric moisture. The deuterium atoms at the 2,5,5-positions are adjacent to a carbonyl group and a nitrogen atom within the pyrrolidine ring, making them potentially susceptible to exchange under certain conditions.
Solutions:
-
Use Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous aprotic solvents. If a protic solvent is unavoidable, use its deuterated counterpart (e.g., methanol-d4 instead of methanol).
-
Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to minimize exposure to atmospheric moisture.
-
Proper Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use to remove any residual moisture.
Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis (Chemical Degradation)
Possible Cause: The amide group of this compound may undergo hydrolysis, especially under acidic or basic conditions, to form L-Proline-d3. Other degradation pathways could be initiated by exposure to light or elevated temperatures.
Solutions:
-
pH Control: Buffer your solutions to a neutral pH if compatible with your experimental setup. Avoid strong acids or bases.
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C for short-term, -20°C for long-term) to minimize the rate of degradation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
Data on this compound Stability
| Solvent | Temperature | Light Conditions | Expected Stability (Illustrative) | Potential Degradation Pathway |
| Acetonitrile (Anhydrous) | 25°C | Ambient | High | Minimal degradation |
| Methanol | 25°C | Ambient | Moderate | H-D Exchange, Solvolysis |
| Chloroform | 25°C | Ambient | High | Minimal degradation |
| Water (H₂O) | 25°C | Ambient | Low | H-D Exchange, Hydrolysis |
| DMSO (Anhydrous) | 25°C | Ambient | High | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and pathways under stress conditions.
1. Preparation of Stock Solution:
- Dissolve a known concentration of this compound in an anhydrous, aprotic solvent (e.g., acetonitrile).
2. Stress Conditions:
- Acid Hydrolysis: Add 0.1 M HCl to the stock solution.
- Base Hydrolysis: Add 0.1 M NaOH to the stock solution.
- Oxidative Degradation: Add 3% H₂O₂ to the stock solution.
- Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
- Photolytic Degradation: Expose the stock solution to UV light.
3. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acid and base hydrolysis samples if necessary.
- Analyze all samples by a suitable stability-indicating method, such as LC-MS, to identify and quantify any degradants and assess the loss of the parent compound and its isotopic purity.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Matrix Effects in LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, with a specific focus on the use of L-Prolinamide-d3 as a stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can significantly impact the accuracy, precision, and sensitivity of quantitative analysis.[1] The "matrix" itself refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.[3]
Q2: What causes ion suppression and enhancement?
A: Ion suppression and enhancement are primarily caused by competition between the analyte and co-eluting matrix components during the ionization process in the mass spectrometer's ion source.[3] Several mechanisms have been proposed:
-
Competition for Charge: In electrospray ionization (ESI), there is a limited number of available charges on the droplet surface. High concentrations of matrix components can compete with the analyte for these charges, reducing the number of charged analyte ions that reach the detector.
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Changes in Droplet Properties: Co-eluting substances can alter the physical properties of the ESI droplets, such as viscosity and surface tension. This can affect the efficiency of solvent evaporation and the release of gas-phase ions, thereby impacting the analyte signal.
-
Neutralization and Ion Pairing: Matrix components can deprotonate and neutralize analyte ions in the liquid phase or form ion pairs, which are less efficiently detected by the mass spectrometer.
Q3: Why is this compound used as an internal standard, and how does it help with matrix effects?
A: this compound is a stable isotope-labeled (SIL) internal standard for L-Prolinamide. SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte of interest.
Here's how this compound helps mitigate matrix effects:
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Co-elution: It co-elutes with the unlabeled L-Prolinamide, meaning it experiences the same ionization suppression or enhancement at the same time.
-
Compensation: By measuring the ratio of the analyte signal to the internal standard signal, any variations caused by matrix effects are effectively canceled out. This allows for more accurate and precise quantification, as the ratio remains consistent even if the absolute signal intensities fluctuate.
Q4: How can I detect the presence of matrix effects in my analysis?
A: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Method: This quantitative method compares the signal response of an analyte spiked into a blank matrix extract with the response of the same concentration of the analyte in a neat solvent. The difference in response indicates the degree of ion suppression or enhancement.
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Post-Column Infusion: This is a qualitative method used to identify at which points during the chromatographic run matrix effects occur. A constant flow of the analyte solution is infused into the LC eluent stream after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any dips or rises in the baseline signal of the infused analyte indicate regions of ion suppression or enhancement, respectively.
Troubleshooting Guide
This guide addresses common issues related to matrix effects during LC-MS analysis.
Issue 1: Poor Sensitivity and Low Signal Intensity for the Analyte
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Possible Cause: Significant ion suppression is occurring due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify the retention time windows where suppression is most severe.
-
Optimize Chromatography: Adjust the chromatographic method (e.g., change the gradient, mobile phase composition, or select a different column) to separate the analyte from the interfering regions.
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Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Consider methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.
-
Issue 2: Inconsistent and Irreproducible Quantitative Results
-
Possible Cause: Variable matrix effects between different samples, standards, and quality controls. The internal standard may not be adequately compensating for the variability.
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Check the peak area of this compound across all samples in a batch. Significant variation may indicate issues with sample preparation or instrument performance.
-
Use Matrix-Matched Calibrants: Prepare calibration standards and quality controls in a blank matrix that is as similar as possible to the study samples. This helps ensure that the calibration curve is subject to the same matrix effects as the unknown samples.
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Assess Relative Matrix Effects: Analyze blank matrix extracts from multiple sources to evaluate the variability of the matrix effect. If the effect is highly variable, a more robust sample preparation method is likely needed.
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Method of Standard Additions: For a small number of critical samples, the standard addition method can be employed. This involves spiking the analyte at different concentrations into aliquots of the actual sample to create a calibration curve within that specific matrix, providing highly accurate quantification for that sample.
-
Data Presentation
Table 1: Quantifying Matrix Effects using the Post-Extraction Spike Method
| Sample Set | Description | Mean Peak Area (Analyte) | Matrix Effect (%) | Interpretation |
| A | Analyte in Neat Solvent | 500,000 | N/A | Reference Signal |
| B | Analyte Spiked in Blank Matrix Extract | 250,000 | 50% | 50% Ion Suppression |
| C | Analyte Spiked in Blank Matrix Extract | 750,000 | 150% | 50% Ion Enhancement |
Calculation: Matrix Effect (%) = (Mean Peak Area in Matrix / Mean Peak Area in Solvent) x 100
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Suitability |
| Protein Precipitation | 95 | 45% (Suppression) | Simple and fast, but may not remove all interferences. |
| Liquid-Liquid Extraction (LLE) | 85 | 70% (Suppression) | Good for non-polar analytes, can be selective. |
| Solid-Phase Extraction (SPE) | 90 | 95% (Minimal Effect) | Highly selective, can provide the cleanest extracts. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Objective: To quantify the extent of ion suppression or enhancement.
-
Materials:
-
Blank matrix (e.g., plasma, urine) from at least six different sources.
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Analyte (e.g., L-Prolinamide) and SIL internal standard (this compound) stock solutions.
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Mobile phase and reconstitution solvent.
-
-
Procedure:
-
Prepare Set 1 (Analyte in Solvent): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., medium QC level).
-
Prepare Set 2 (Analyte in Matrix):
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Extract aliquots of the blank matrix using the established sample preparation method.
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After the final evaporation step, spike the dried extract with the analyte to achieve the same final concentration as in Set 1.
-
-
Analysis: Inject both sets of samples into the LC-MS system and record the peak areas of the analyte.
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Calculation: Calculate the matrix effect using the formula from Table 1. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
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Objective: To identify chromatographic regions where matrix effects occur.
-
Setup:
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Configure a T-junction to introduce a constant flow of a standard solution of the analyte into the eluent stream between the LC column and the mass spectrometer. A syringe pump is used for this infusion.
-
-
Procedure:
-
Establish a Stable Baseline: Begin the infusion of the analyte standard solution. A stable, continuous signal (baseline) for the analyte should be observed in the mass spectrometer.
-
Inject Blank Matrix: While the infusion continues, inject a prepared blank matrix extract onto the LC column.
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Monitor the Signal: Observe the infused analyte's signal throughout the chromatographic run.
-
-
Interpretation:
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A dip in the baseline indicates ion suppression caused by co-eluting matrix components at that retention time.
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A rise in the baseline indicates ion enhancement .
-
If the analyte's retention time coincides with a region of suppression or enhancement, the quantitative results will be affected.
-
Mandatory Visualization
Caption: Troubleshooting workflow for matrix effects in LC-MS analysis.
Caption: Experimental workflow for the post-extraction spike method.
References
Technical Support Center: Prolinamide Catalyst Solubility
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor prolinamide catalyst solubility in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My prolinamide catalyst is not dissolving in the reaction solvent. What are my immediate options?
A1: Poor solubility is a common issue, particularly in non-polar solvents. Here are the primary troubleshooting steps:
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Solvent Screening: The choice of solvent is the most critical factor influencing solubility and reaction outcome.[1][2] While many prolinamide-catalyzed reactions are run in traditional solvents like DMSO, DMF, or chlorinated solvents, these can have environmental drawbacks.[3] Consider screening a range of solvents from non-polar to polar. Sometimes, unusual solvent combinations or the addition of water can be beneficial.[2][4] For instance, aqueous conditions have been shown to improve the catalytic activity of prolinamides by suppressing the formation of unwanted imidazolidinone intermediates.
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Temperature Adjustment: Gently increasing the reaction temperature can enhance the solubility of both the catalyst and substrates. However, be cautious as this may affect the stereoselectivity of the reaction and the stability of the catalyst or reagents.
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Sonication: Using an ultrasonic bath can help dissolve suspended catalyst particles and create a more homogeneous solution, particularly at the start of the reaction.
Q2: I'm observing the catalyst "crashing out" of the solution during the reaction. How can I prevent this?
A2: Catalyst precipitation mid-reaction indicates that it is likely soluble at the initial concentration but becomes insoluble as the reaction progresses, possibly due to changes in the composition of the reaction medium.
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Increase Solvent Volume: A more dilute reaction mixture may keep the catalyst in the solution. However, this can slow down the reaction rate, requiring longer reaction times.
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Consider a Co-solvent: Adding a small amount of a highly polar, solubilizing co-solvent (e.g., DMSO, NMP) to your primary solvent can maintain catalyst solubility throughout the reaction.
-
Switch to a Modified Catalyst: If simple fixes are ineffective, using a prolinamide derivative designed for higher solubility in your chosen solvent system is the most robust solution.
Q3: How can I modify the structure of my prolinamide catalyst to improve its solubility?
A3: Structural modification is a powerful strategy to tune the physical properties of a catalyst without compromising its catalytic activity.
-
Introduce Lipophilic Groups: For reactions in non-polar solvents like dichloromethane or toluene, attaching long alkyl or bulky aryl groups can dramatically increase solubility. For example, converting a prolinamide to a dodecylphenyl-substituted sulfonamide derivative has been shown to increase solubility in dichloromethane from <5 mg/mL to 300 mg/mL.
-
Form Sulfonamides: Proline-derived sulfonamides often exhibit improved solubility properties compared to their carboxylic acid or tetrazole counterparts.
-
Incorporate Solubilizing Moieties: Attaching achiral glycine derivatives or poly(ethylene glycol) (PEG) chains can enhance solubility in a wider range of organic and even aqueous media.
-
Protecting Groups: The addition of a simple protecting group, such as a benzyl ether on a 4-hydroxyproline derivative, has been noted to improve solubility.
Q4: What is catalyst immobilization and can it solve my solubility problems?
A4: Immobilization involves attaching the catalyst to an insoluble support. This strategy circumvents solubility issues entirely by creating a heterogeneous system where the reaction occurs at the catalyst-solvent interface. It also greatly simplifies catalyst removal and recycling.
-
Common Supports: Prolinamides can be immobilized on various supports, including silica, polystyrene polymers, and magnetic nanoparticles.
-
Non-Covalent Methods: Techniques like ion exchange can be used to immobilize prolinamide structures onto clays like montmorillonite.
-
Benefits: This approach allows the use of solvents that would typically be incompatible due to poor catalyst solubility, such as hydrophobic solvents. Polymer-supported catalysts can be recovered and reused for multiple cycles with minimal loss of activity.
Data Presentation: Solubility Comparison
The following tables summarize quantitative data on how solvent choice and structural modification impact the solubility of proline derivatives.
Table 1: Solubility of L-Proline in Various Solvents This data highlights the inherent challenge of dissolving the parent amino acid in common organic solvents compared to polar or protic media.
| Solvent | Solubility (w% at 21-25 °C) | Citation |
| Water | 162% | |
| Methanol | 17.5% | |
| n-Butanol | 3.1% | |
| 2-Methyl-2-butanol (2M2B) | 0.02% |
Table 2: Impact of Structural Modification on Proline Sulfonamide Solubility This table demonstrates the dramatic effect of adding a lipophilic group to the catalyst backbone on its solubility in a non-polar organic solvent.
| Catalyst | Structure | Solubility in Dichloromethane (CH₂Cl₂) | Citation |
| Proline | Core Amino Acid | < 5 mg/mL | |
| Simple Proline Sulfonamide | Phenylsulfonamide Derivative | < 5 mg/mL | |
| Modified Proline Sulfonamide | Dodecylphenyl Sulfonamide Derivative | 300 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for a Prolinamide-Catalyzed Asymmetric Aldol Reaction
This protocol describes a typical setup for an aldol reaction where catalyst solubility is a key consideration.
-
Catalyst Dissolution: To a dry reaction vial equipped with a magnetic stir bar, add the prolinamide catalyst (e.g., 10 mol%).
-
Solvent Addition: Add the chosen reaction solvent (e.g., CH₂Cl₂, 2-Me-THF, or brine, 0.5 M). If solubility is poor, gently warm the mixture or place it in an ultrasonic bath until the catalyst dissolves.
-
Reagent Addition: Add the ketone (e.g., cyclohexanone, 2-4 equivalents) to the solution.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1 equivalent) dropwise.
-
Monitoring: Allow the reaction to stir at the set temperature. Monitor its progress by TLC or LC-MS analysis.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Protocol 2: Synthesis of a Highly Soluble Dodecylphenyl-Substituted Proline Sulfonamide Catalyst
This protocol is based on the synthesis described by Ramachary and co-workers to create a catalyst with enhanced solubility in non-polar solvents.
-
Sulfonamide Formation: In a round-bottom flask, dissolve commercial dodecylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent (e.g., THF). Cool the solution to 0 °C and bubble ammonia gas through it or add aqueous ammonium hydroxide until the reaction is complete (monitor by TLC). After an appropriate work-up, the dodecylphenyl sulfonamide is obtained.
-
Coupling Reaction: Dissolve Cbz-protected L-proline (1 equivalent) and the dodecylphenyl sulfonamide (1 equivalent) in a flask with a suitable solvent like pyridine or CH₂Cl₂ with a coupling agent (e.g., EDC) and a catalyst (e.g., DMAP).
-
Deprotection: After the coupling is complete, remove the Cbz protecting group via hydrogenation (e.g., using H₂, Pd/C in methanol).
-
Purification: After filtration and removal of the solvent, purify the crude product by column chromatography to yield the final, highly soluble prolinamide catalyst.
Visualizations: Workflows and Relationships
The following diagrams illustrate the logical steps for troubleshooting and the key relationships governing catalyst design.
Caption: A troubleshooting workflow for addressing poor prolinamide catalyst solubility.
Caption: Relationship between catalyst structure, modification, and physical properties.
References
L-Prolinamide-d3 Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of L-Prolinamide-d3 following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: The most common impurities in crude this compound are typically the starting material, L-proline, and the undesired enantiomer, D-prolinamide.[1][2] Other potential impurities can include residual solvents from the synthesis and by-products from the specific synthetic route employed.[3]
Q2: What is the acceptable level of D-prolinamide impurity in the final product?
A2: For applications such as the synthesis of Vildagliptin, the undesired D-prolinamide isomer should be controlled to a limit of not more than 0.5%.[4] Some purification methods aim for a D-prolinamide content of ≤0.1%.[1]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing both chemical and chiral purity. For chiral purity, derivatization with a chiral reagent like Marfey's reagent followed by RP-HPLC analysis is a sensitive method. Gas chromatography (GC) can also be used to determine the enantiomeric excess.
Q4: What purification methods are most effective for this compound?
A4: Crystallization is the most common and effective method for purifying L-Prolinamide. This typically involves dissolving the crude product in a suitable alcohol (like methanol, ethanol, or isopropanol) and then inducing crystallization by adding an anti-solvent (such as n-heptane, ethyl acetate, or toluene) and cooling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Purity of Final Product (<99.5%)
| Potential Cause | Recommended Solution |
| Inefficient Crystallization | Review and optimize the solvent and anti-solvent system. The choice of alcohol and anti-solvent, as well as their ratios, is critical. Ensure a slow cooling rate to promote the formation of pure crystals. |
| Incomplete Removal of L-proline | L-proline is a polar impurity. The purification method should be designed to effectively remove it. The use of an adsorbent like activated carbon or diatomite during the purification process can help remove polar impurities. |
| Co-precipitation of Impurities | Rapid crystallization can trap impurities within the crystal lattice. Employ a gradual cooling process and ensure adequate stirring during crystallization to minimize co-precipitation. |
Problem 2: High D-prolinamide Content (>0.1%)
| Potential Cause | Recommended Solution |
| Racemization During Synthesis | While not a purification issue, high D-enantiomer content may originate from the synthetic process. Review the synthesis conditions to minimize racemization. |
| Poor Enantiomeric Resolution During Crystallization | The chosen solvent system may not be optimal for separating the enantiomers. Experiment with different solvent/anti-solvent combinations. A detailed study of crystallization conditions is recommended. |
| Inaccurate Analytical Method | Ensure the chiral HPLC or GC method is properly validated for sensitivity and accuracy to quantify the D-enantiomer at low levels. |
Problem 3: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Product Loss in Mother Liquor | The solubility of L-Prolinamide in the chosen solvent system might be too high, leading to significant loss in the mother liquor. Optimize the solvent and anti-solvent volumes to maximize precipitation of the desired product while keeping impurities in solution. |
| Premature Crystallization | If crystallization occurs too quickly upon addition of the anti-solvent, it can lead to the formation of fine particles that are difficult to filter, resulting in product loss. Add the anti-solvent dropwise and maintain a controlled temperature. |
| Multiple Purification Cycles | While multiple recrystallizations can improve purity, they will inevitably lead to a lower overall yield. Aim for a highly efficient single crystallization step. |
Experimental Protocols
Protocol 1: Recrystallization of L-Prolinamide
This protocol is based on a general method for purifying L-Prolinamide crude product.
-
Dissolution: Dissolve the crude L-Prolinamide in a minimal amount of a suitable alcohol (e.g., methanol, ethanol, or isopropanol) with stirring. The temperature can be raised to 40-55°C to facilitate dissolution.
-
Adsorbent Treatment (Optional): Add an adsorbent such as activated carbon or diatomite (e.g., 5% w/w of the crude product) to the solution. Stir the mixture at a constant temperature for 1 hour to remove colored and polar impurities.
-
Filtration: Filter the hot solution to remove the adsorbent and any insoluble impurities.
-
Crystallization: Transfer the filtrate to a clean vessel. While stirring, slowly add an anti-solvent (e.g., n-heptane, ethyl acetate, or toluene). The ratio of L-Prolinamide to anti-solvent can range from 1:2 to 1:6 by mass.
-
Cooling: Cool the mixture slowly to 0-5°C. A controlled cooling rate (e.g., 1°C every 5 minutes) is recommended.
-
Isolation: Maintain the cooled temperature and continue stirring for 3-5 hours to ensure complete crystallization.
-
Drying: Collect the crystals by filtration and dry them under vacuum at 50-60°C.
Protocol 2: Chiral Purity Analysis by HPLC after Derivatization
This protocol describes a method for determining the enantiomeric purity of L-Prolinamide using Marfey's reagent for derivatization followed by RP-HPLC analysis.
-
Standard and Sample Preparation:
-
Prepare standard solutions of L-Prolinamide and D-Prolinamide of known concentrations.
-
Prepare the this compound sample solution.
-
-
Derivatization:
-
To a specific volume of each standard and sample solution, add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).
-
Adjust the pH to be alkaline using a suitable base (e.g., sodium hydroxide) to facilitate the reaction.
-
Incubate the mixture to allow the derivatization reaction to complete, forming diastereomers.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 4.6 x 250mm, 5.0µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector at an appropriate wavelength.
-
Injection: Inject the derivatized standard and sample solutions.
-
Analysis: The diastereomers of L- and D-Prolinamide will be separated, allowing for the quantification of the D-enantiomer impurity. The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).
-
Data Presentation
Table 1: Comparison of Purification Methods for L-Prolinamide
| Solvent System | Adsorbent | Yield (%) | Purity (%) | L-proline (%) | D-prolinamide (%) | Reference |
| Methanol / n-Heptane | Diatomite | 75 | 99.82 | 0.10 | 0.09 | |
| Ethanol / n-Heptane | Diatomite | 77 | 99.88 | 0.08 | 0.08 | |
| Isopropanol / Ethyl Acetate | Activated Carbon | 80 | 99.95 | 0.04 | 0.04 | |
| Ethyl Acetate | Activated Carbon | 90 | 96.7 | 3.2 | 2.4 |
Table 2: HPLC Method Parameters for Chiral Purity Analysis
| Parameter | Value | Reference |
| Derivatizing Agent | Marfey's Reagent | |
| Column | Hypersil BDS C18 (4.6 x 250mm, 5.0µm) | |
| Resolution between Diastereomers | > 3 | |
| Tailing Factor | < 1.5 | |
| LOD for D-prolinamide | 0.075% | |
| LOQ for D-prolinamide | 0.15% |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. CN103896820A - Method for purifying L-prolinamide - Google Patents [patents.google.com]
- 2. CN103896820B - A method of purifying L- prolineamide - Google Patents [patents.google.com]
- 3. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 4. juniperpublishers.com [juniperpublishers.com]
dealing with isotopic impurities in deuterated standards
Welcome to the Technical Support Center for Deuterated Standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating issues arising from isotopic impurities in deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities and how do they affect my results?
A: Isotopic impurities in a deuterated standard are molecules where not all intended hydrogen atoms have been replaced by deuterium. This results in a mixed population of molecules with different masses (e.g., d5, d4, d3 instead of pure d6). These impurities can lead to inaccurate and inconsistent quantification in mass spectrometry-based assays by causing an overestimation of the analyte concentration.[1][2] The presence of unlabeled analyte (d0) as an impurity in the deuterated internal standard is a common issue that can contribute to the response of the analyte of interest, leading to erroneous results.[3]
Q2: What are the acceptable levels of isotopic and chemical purity for deuterated standards?
A: For reliable quantitative results, it is recommended that deuterated internal standards possess high isotopic and chemical purity.[4] The generally accepted thresholds are summarized in the table below. Always refer to the certificate of analysis provided by the supplier for batch-specific purity levels.
Table 1: Recommended Purity Levels for Deuterated Standards
| Purity Type | Recommended Minimum Level |
| Isotopic Enrichment | ≥98% |
| Chemical Purity | >99% |
| [5] |
Q3: What is "isotopic cross-talk" and how can I correct for it?
A: Isotopic cross-talk, or signal overlap, occurs when the signal from the naturally occurring isotopes of the analyte interferes with the signal of the deuterated internal standard. This is more pronounced when using standards with a low degree of deuteration (e.g., d2) where the M+2 isotope of the analyte can have the same mass-to-charge ratio. Correction can be achieved by using a standard with a higher mass difference (≥3 mass units is recommended) or by using mathematical correction algorithms. Several software tools are available to correct for natural isotope abundance.
Q4: Can the position of the deuterium label affect my experiment?
A: Yes, the position of the deuterium label is critical. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to "back-exchange" with hydrogen from the sample matrix or solvent. This can decrease the signal of the deuterated standard and lead to inaccurate quantification. It is advisable to use standards where deuterium atoms are placed in stable, non-exchangeable positions.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: Your quantitative data shows poor accuracy, precision, or linearity.
Possible Cause: This is often the primary symptom of issues related to isotopic impurities, as well as other factors like chromatographic shifts or matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Internal Standard Signal is Highly Variable or Decreasing
Symptom: The peak area of your deuterated internal standard is inconsistent across samples or diminishes over the course of an analytical run.
Possible Cause: This can be due to isotopic instability (H/D back-exchange) or differential matrix effects.
Logical Relationship Diagram:
Caption: Causes and solutions for variable internal standard signals.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by Mass Spectrometry
This protocol outlines a general procedure for verifying the isotopic enrichment of a deuterated standard using high-resolution mass spectrometry (HRMS).
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated standard in a suitable solvent at a concentration appropriate for direct infusion analysis.
-
Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy. Set the instrument to acquire data in full scan mode with high resolution (>10,000).
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer's ion source. Acquire the mass spectrum over a range that includes the masses of all expected isotopologues (e.g., from the unlabeled version to the fully deuterated version).
-
Data Analysis:
-
Identify the monoisotopic peak for each isotopologue.
-
Determine the relative intensity of each isotopic peak.
-
Calculate the isotopic enrichment using the following formula:
Isotopic Enrichment (%) = (Sum of intensities of deuterated species / Sum of intensities of all species) x 100
-
Table 2: Example Isotopic Distribution Data
| Isotopologue (e.g., for a d4 standard) | Relative Intensity (%) |
| d0 (Unlabeled) | 0.5 |
| d1 | 1.0 |
| d2 | 2.5 |
| d3 | 5.0 |
| d4 (Fully Labeled) | 91.0 |
| Calculated Isotopic Enrichment | 99.5% |
| (Note: Data is hypothetical) |
Protocol 2: Evaluation of Isotopic Back-Exchange
This protocol is designed to determine if the deuterium labels on an internal standard are stable within the experimental conditions.
Methodology:
-
Sample Preparation:
-
Prepare a "Time Zero" sample by spiking the deuterated internal standard into a blank matrix that has already undergone the full extraction procedure.
-
Prepare an "Incubation" sample by spiking the deuterated standard into a blank matrix at the very beginning of the sample preparation process.
-
-
Incubation: Incubate the "Incubation" sample for a period equivalent to your typical sample preparation and analysis time, under the same conditions (e.g., temperature, pH).
-
Sample Processing: Process the "Incubation" sample through your entire extraction and workup procedure.
-
LC-MS Analysis: Analyze both the "Time Zero" and "Incubation" samples. Monitor the mass transitions for both the deuterated standard and the unlabeled analyte.
-
Data Analysis: Compare the peak area of the unlabeled analyte in the "Incubation" sample to the "Time Zero" sample. A significant increase in the unlabeled analyte signal in the incubated sample indicates that back-exchange is occurring.
Table 3: Interpreting Back-Exchange Results
| Observation in "Incubation" Sample | Interpretation |
| No significant increase in unlabeled analyte signal. | Deuterium label is stable. |
| Significant increase (>5% of LLOQ) in unlabeled analyte signal. | Back-exchange is occurring. |
| Decrease in deuterated standard signal compared to "Time Zero". | Potential back-exchange. |
| (Note: Thresholds may vary based on assay requirements) |
References
Validation & Comparative
A Comparative Guide to L-Prolinamide-d3 and Non-Deuterated Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-Prolinamide-d3 and its non-deuterated counterpart as organocatalysts in asymmetric synthesis. While direct, side-by-side experimental data for this compound is not extensively available in peer-reviewed literature, this document leverages established principles of the kinetic isotope effect (KIE) and existing data on related deuterated catalysts to project the performance differences. The insights presented herein are intended to guide researchers in selecting the appropriate catalyst for their specific synthetic challenges.
Introduction to L-Prolinamide Catalysis
L-prolinamide and its derivatives have emerged as powerful organocatalysts for various asymmetric transformations, most notably the aldol reaction.[1][2] These catalysts operate via an enamine mechanism, where the proline moiety reacts with a ketone to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophile, such as an aldehyde, leading to the formation of a new carbon-carbon bond with high stereocontrol. The acidity of the amide proton is crucial for both reactivity and stereoselectivity, as it participates in hydrogen bonding to activate the electrophile.[1][3]
The Impact of Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen with its heavier isotope, deuterium, at a strategic position in a molecule can influence the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in the zero-point vibrational energy of a C-H versus a C-D bond. The stronger C-D bond requires more energy to break, which can lead to a slower reaction rate if this bond cleavage is involved in the rate-determining step (a primary KIE). Conversely, changes in hybridization at a carbon center bearing deuterium can also lead to secondary KIEs, which can either slightly increase or decrease the reaction rate.
In the context of organocatalysis, deuteration of a catalyst can lead to enhanced stability and performance.[4] By replacing metabolically labile C-H bonds with more robust C-D bonds, the catalyst can exhibit a longer half-life, leading to higher overall turnover numbers and potentially improved yields.
L-Prolinamide vs. This compound: An Objective Comparison
While direct experimental data for this compound is scarce, we can infer its potential advantages and disadvantages based on the known reaction mechanism and the principles of KIE. The "d3" designation in this compound typically refers to the deuteration of the three hydrogen atoms on the methyl group of an N-acetylated or similar derivative, or potentially at other key positions. Assuming deuteration at a site involved in the catalytic cycle or affecting catalyst stability, the following comparisons can be made.
Data Presentation: Projected Performance
The following table summarizes the expected performance differences between L-Prolinamide and this compound in a typical asymmetric aldol reaction. These projections are based on the potential for a positive kinetic isotope effect on catalyst stability and are pending direct experimental verification.
| Parameter | L-Prolinamide (Non-deuterated) | This compound (Deuterated) | Rationale |
| Catalyst Loading | Typically 5-30 mol% | Potentially lower (e.g., 5-25 mol%) | Enhanced catalyst stability due to the KIE may lead to higher turnover numbers, allowing for a reduction in the required catalyst amount. |
| Reaction Time | Variable (hours to days) | Potentially shorter for equivalent yield | If deuteration enhances catalyst longevity by preventing decomposition, a higher concentration of the active catalyst is maintained throughout the reaction, potentially leading to faster completion. |
| Product Yield | Good to excellent | Potentially higher | Reduced catalyst degradation can lead to a more efficient catalytic cycle over the course of the reaction, resulting in a higher overall yield of the desired product. |
| Enantiomeric Excess (ee) | High to excellent | Potentially comparable or slightly higher | Enantioselectivity is primarily governed by the chiral environment of the transition state. While deuteration is not expected to significantly alter this, enhanced catalyst stability could prevent the formation of achiral byproducts that might lower the overall ee. |
| Catalyst Stability | Moderate | Potentially higher | The stronger C-D bonds can make the catalyst more resistant to degradation pathways, such as oxidation or unwanted side reactions, thereby increasing its operational stability. |
Experimental Protocols
The following is a general experimental protocol for a direct asymmetric aldol reaction catalyzed by L-prolinamide. This protocol can be adapted for a comparative study of the deuterated and non-deuterated catalysts.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone, neat)
-
L-Prolinamide or this compound catalyst (20 mol%)
-
Anhydrous solvent (if required, e.g., DMSO, CH2Cl2)
-
Deuterated solvents for NMR analysis
-
Chiral HPLC column for ee determination
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the ketone (10.0 mmol, or as solvent) at room temperature (or a specified temperature, e.g., -20 °C), add the L-prolinamide or this compound catalyst (0.2 mmol).
-
Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the aldol product.
-
Determine the yield and characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Catalytic Cycle of L-Prolinamide in an Aldol Reaction
Caption: Catalytic cycle of an L-prolinamide-catalyzed aldol reaction.
Logical Workflow for Catalyst Comparison
Caption: Workflow for comparing deuterated and non-deuterated catalysts.
Conclusion
The use of this compound as a catalyst in asymmetric synthesis presents a promising strategy for improving reaction outcomes. Based on the principles of the kinetic isotope effect, it is anticipated that the deuterated catalyst will exhibit enhanced stability, potentially leading to higher yields and allowing for lower catalyst loadings compared to its non-deuterated counterpart. While direct, comprehensive experimental comparisons are yet to be published, the theoretical advantages warrant further investigation by researchers in the field. The experimental protocol provided in this guide offers a framework for conducting such a comparative study, which would be of significant value to the scientific community.
References
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Catalyst Deuteration on the Reactivity of Chiral Phase-Transfer Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison of Chiral Organocatalysts in the Asymmetric Aldol Reaction
An Objective Comparison of L-Prolinamide Derivatives and Other Chiral Organocatalysts for Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of a suitable chiral organocatalyst is critical for achieving high efficiency and stereoselectivity. While interest exists in novel catalysts such as isotopically labeled compounds like L-Prolinamide-d3, publicly available experimental data on their performance in aldol reactions is currently limited. However, a wealth of research exists on a variety of non-deuterated L-prolinamide derivatives, which have demonstrated significant advantages over the parent L-proline and other classes of organocatalysts in asymmetric aldol reactions. This guide provides a comprehensive comparison of these catalysts, supported by experimental data, to aid in catalyst selection and reaction optimization.
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that establishes a β-hydroxy carbonyl moiety, a common structural motif in numerous natural products and pharmaceuticals. Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful and more sustainable alternative to traditional metal-based catalysis. L-proline is a foundational organocatalyst in this field; however, its derivatives, particularly L-prolinamides, have been developed to overcome some of its limitations, such as modest enantioselectivities and poor solubility in common organic solvents.
The efficacy of various L-prolinamide derivatives and other organocatalysts in the asymmetric aldol reaction between aldehydes and ketones is summarized below. The data highlights key performance indicators, including reaction yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).
Table 1: Performance of L-Prolinamide Derivatives and Other Organocatalysts in the Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 30 | Neat Acetone | Room Temp | 48 | 68 | 76 | [1] |
| L-Prolinamide (simple) | 20 | Neat Acetone | Room Temp | 24-72 | Moderate | up to 46 | [2][3][4] |
| L-Prolinamide 3h | 20 | Neat Acetone | -25 | 48 | 66 | 93 | [2] |
| L-Prolinethioamide derivative | 10 | Neat Acetone | Room Temp | 24 | 95 | 90 | Gryko, D. et al. (2006) |
Note: L-Prolinamide 3h is derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol. Simple L-prolinamides are derived from L-proline and simple aliphatic or aromatic amines.
The data clearly indicates that structural modifications to the L-proline scaffold significantly impact catalytic performance. Simple L-prolinamides show moderate enantioselectivities. However, the introduction of a terminal hydroxyl group, as in catalyst 3h , dramatically improves enantioselectivity, achieving up to 93% ee for aromatic aldehydes and even >99% ee for aliphatic aldehydes. This enhancement is attributed to the ability of the hydroxyl group to form an additional hydrogen bond with the aldehyde substrate, leading to a more organized and rigid transition state.
Furthermore, replacing the amide oxygen with sulfur to form L-prolinethioamides can also lead to highly efficient catalysts. The increased acidity of the N-H bond in thioamides enhances their hydrogen-bonding capability, resulting in high yields and enantioselectivities.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the asymmetric aldol reactions cited in this guide.
General Procedure for the L-Prolinamide Catalyzed Asymmetric Aldol Reaction:
To a solution of the aldehyde (0.5 mmol) in neat acetone (2.0 mL) was added the L-prolinamide catalyst (20 mol%). The reaction mixture was stirred at the specified temperature (room temperature or -25 °C) for the indicated time (24-72 hours). Upon completion, the reaction was quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess was determined by chiral HPLC analysis.
Mechanistic Insights and Logical Relationships
The catalytic cycle of proline-based organocatalysts in the aldol reaction is believed to proceed through an enamine intermediate. This mechanism is central to understanding how these catalysts achieve high stereoselectivity.
Caption: General experimental workflow for an organocatalyzed asymmetric aldol reaction.
The key to the catalytic cycle is the formation of a chiral enamine from the ketone and the secondary amine of the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validating Analytical Methods: L-Prolinamide-d3 vs. a Non-Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of using a deuterated internal standard, L-Prolinamide-d3, versus a non-deuterated structural analog for the validation of an analytical method for L-Prolinamide, a key intermediate in the synthesis of various pharmaceuticals.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in mass spectrometry-based bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, L-Prolinamide. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.
In contrast, a non-deuterated internal standard, typically a structural analog, may have different extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. While a more economical option, these differences can lead to less effective compensation for analytical variability, potentially impacting the accuracy and precision of the results.
Performance Comparison: this compound vs. a Non-Deuterated Internal Standard
The following tables summarize the expected quantitative performance data from a validated LC-MS/MS method for L-Prolinamide in human plasma, comparing the use of this compound with a hypothetical non-deuterated internal standard, Prolinamide.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | Prolinamide (Non-Deuterated IS) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to 3.8% | -8.0% to 9.5% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.2% | ≤ 12.8% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.3 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Matrix Effect (% CV) | ≤ 4.5% | ≤ 14.2% | ≤ 15% |
| Extraction Recovery (%) | 85.2% ± 3.1% | 78.6% ± 8.9% | Consistent and reproducible |
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level | This compound (Deuterated IS) | Prolinamide (Non-Deuterated IS) | ||
| Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | Precision (% CV) | |
| Low QC (1.5 ng/mL) | 1.8% | 4.9% | 7.2% | 11.5% |
| Mid QC (50 ng/mL) | -0.5% | 3.1% | -3.8% | 8.2% |
| High QC (150 ng/mL) | 2.3% | 2.8% | 5.6% | 7.5% |
The data clearly illustrates the superior performance of the deuterated internal standard, this compound, which yields better accuracy, precision, and a lower limit of quantification. The reduced variability in the matrix effect when using this compound is particularly noteworthy, as it demonstrates more effective compensation for the influence of the biological matrix on analyte ionization.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of bioanalytical assays. Below are the key experimental protocols for the quantification of L-Prolinamide in human plasma using an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or Prolinamide in methanol).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for L-Prolinamide Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of L-Prolinamide and this compound. For a non-deuterated IS, the gradient should be optimized to achieve elution as close as possible to the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
L-Prolinamide: m/z 115.1 → 70.1
-
This compound: m/z 118.1 → 73.1
-
Prolinamide (Non-deuterated IS): m/z 115.1 → 70.1 (Requires careful chromatographic separation from the analyte).
-
Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into blank plasma before extraction.
-
-
Analyze the samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
-
Calculate the IS-normalized MF:
-
IS-normalized MF = (MF of analyte) / (MF of internal standard)
-
-
The coefficient of variation (CV%) of the IS-normalized MF across at least six different lots of blank plasma should be ≤15%.
Visualizing the Workflow and Rationale
To better understand the logical flow of validating an analytical method with an internal standard and the rationale for choosing a deuterated standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Rationale for choosing a deuterated internal standard.
A Comparative Analysis of Prolinamide and Prolinethioamide Organocatalysts in Asymmetric Synthesis
A detailed examination of prolinamide and prolinethioamide catalysts reveals distinct performance characteristics in asymmetric aldol, Mannich, and Michael reactions. While both catalyst classes effectively promote the formation of chiral products, prolinethioamides frequently demonstrate superior reactivity and stereoselectivity, particularly in aldol additions. This advantage is often attributed to the increased acidity and hydrogen-bonding capability of the thioamide moiety compared to its amide counterpart.
This guide offers a comparative overview of prolinamide and prolinethioamide organocatalysts for researchers, scientists, and professionals in drug development. It provides a summary of their performance in key asymmetric transformations, detailed experimental protocols, and visualizations of the underlying catalytic mechanisms.
Performance in Asymmetric Reactions
The catalytic efficacy of prolinamides and their corresponding prolinethioamides has been most extensively studied in the asymmetric aldol reaction. Generally, the replacement of the amide oxygen with sulfur leads to a more acidic N-H proton, which is believed to enhance the catalyst's ability to activate the electrophile through hydrogen bonding.[1] This enhanced acidity, coupled with the steric and electronic properties of the thioamide group, often translates to higher yields and enantioselectivities.[1]
While less direct comparative data is available for Mannich and Michael reactions, the existing literature on prolinamide-catalyzed versions of these reactions suggests that similar trends in reactivity and selectivity may be observed. Proline-derived organocatalysts are known to facilitate these transformations through an enamine-based mechanism.[2][3]
Asymmetric Aldol Reaction: A Quantitative Comparison
The following table summarizes the performance of various prolinamide and prolinethioamide catalysts in the asymmetric aldol reaction between aldehydes and ketones. The data highlights the generally superior performance of prolinethioamides in terms of yield and enantiomeric excess (ee).
| Catalyst Type | Catalyst Structure | Aldehyde | Ketone | Time (h) | Yield (%) | ee (%) | Reference |
| Prolinamide | N-aryl-prolinamide | 4-Nitrobenzaldehyde | Acetone | 24-72 | 80-95 | 31-46 | [4] |
| Prolinethioamide | N-aryl-prolinethioamide | 4-Nitrobenzaldehyde | Acetone | 1-24 | 92 | 95 | |
| Prolinamide | Prolinamide with terminal OH | Aromatic Aldehydes | Acetone | 24-48 | 50-93 | 78-93 | |
| Prolinethioamide | Prolinethioamide with terminal OH | Aromatic Aldehydes | Acetone | 1-24 | 70-92 | 85-95 | |
| Prolinamide | Dipeptide (Pro-Val) | 4-Nitrobenzaldehyde | Acetone | 24 | 85 | 88 | |
| Prolinethioamide | Thioamide Dipeptide (Pro-Val) | 4-Nitrobenzaldehyde | Acetone | 24 | 92 | 95 |
Catalytic Cycle and Mechanism
The catalytic activity of both prolinamide and prolinethioamide catalysts in these reactions is generally understood to proceed through an enamine-based catalytic cycle, analogous to that of proline. The secondary amine of the proline scaffold reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electrophile (an aldehyde in the aldol reaction, an imine in the Mannich reaction, or a Michael acceptor). The amide or thioamide group plays a crucial role in the transition state, activating the electrophile and controlling the stereochemical outcome through hydrogen bonding.
References
- 1. mdpi.com [mdpi.com]
- 2. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of L-Prolinamide-d3: A Comparative Guide to Mass Spectrometry and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of isotopic purity is critical for the reliable application of deuterated compounds like L-Prolinamide-d3 in metabolic studies, pharmacokinetic assessments, and as internal standards in quantitative bioanalysis. This guide provides a comprehensive comparison of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy for assessing the isotopic purity of this compound, complete with illustrative experimental data and detailed protocols.
Performance Comparison: Mass Spectrometry vs. NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for determining the isotopic enrichment of deuterated compounds.[1][2] While both are powerful methods, they offer distinct advantages and provide complementary information.
| Feature | Mass Spectrometry (e.g., LC-ESI-HRMS) | NMR Spectroscopy (¹H and ²H NMR) |
| Primary Output | Relative abundance of isotopologues (e.g., d0, d1, d2, d3) | Quantitative information on the site and extent of deuteration |
| Sensitivity | High (nanogram level or lower)[3][4] | Lower, requires higher sample concentration |
| Sample Consumption | Very low[3] | Higher |
| Analysis Speed | Rapid | Slower, requires longer acquisition times |
| Information Provided | Isotopic distribution and overall enrichment | Unambiguous structural confirmation and position of deuterium labels |
| Quantitative Accuracy | Excellent for isotopic distribution | Gold standard for determining the extent of deuteration at specific sites |
| Hyphenation | Easily coupled with chromatography (LC-MS, GC-MS) for complex mixtures | Can be used for pure samples or in conjunction with separation techniques |
Experimental Data: Isotopic Purity of this compound
The following table summarizes representative data obtained from the analysis of a synthesized batch of this compound using High-Resolution Mass Spectrometry.
| Isotopologue | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) |
| d0 (Unlabeled) | 115.0871 | 115.0873 | 0.8 |
| d1 | 116.0934 | 116.0936 | 1.5 |
| d2 | 117.0997 | 117.0999 | 2.2 |
| d3 (Target) | 118.1060 | 118.1062 | 95.5 |
Isotopic Purity Calculation:
The isotopic purity is calculated based on the relative abundance of the target isotopologue (d3) relative to all detected isotopologues.
Isotopic Purity (%) = [Abundance(d3) / (Abundance(d0) + Abundance(d1) + Abundance(d2) + Abundance(d3))] x 100
In this example, the calculated isotopic purity of this compound is 95.5% .
Experimental Protocols
A detailed methodology is crucial for obtaining accurate and reproducible results.
Mass Spectrometry Protocol for this compound
This protocol outlines the assessment of isotopic purity using Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS).
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Scan Range: m/z 100-200.
-
Resolution: > 70,000.
-
Data Acquisition: Full scan mode to detect all isotopologues.
4. Data Analysis:
-
Extract the ion chromatograms for the theoretical masses of the d0, d1, d2, and d3 isotopologues of L-Prolinamide.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue and determine the isotopic purity as described above. It is important to correct for the natural abundance of isotopes like ¹³C if necessary for highly accurate measurements.
NMR Spectroscopy Protocol for this compound
¹H and ²H NMR spectroscopy can be used to confirm the position and extent of deuteration.
1. Sample Preparation:
-
Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).
2. ¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
The disappearance or significant reduction of proton signals at the expected positions of deuteration confirms the incorporation of deuterium.
3. ²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the ²H spectrum directly observes the deuterium atoms and confirms their location in the molecule.
Experimental Workflow
The following diagram illustrates the logical workflow for assessing the isotopic purity of this compound using LC-HRMS.
Caption: Workflow for this compound isotopic purity analysis.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to L-Prolinamide-d3 and ¹³C-Labeled Proline for Quantitative Analysis
In the precise world of quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of analytical data. For researchers, scientists, and drug development professionals, stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest throughout the entire analytical process.[1] This guide provides an objective comparison between two common types of SIL internal standards for proline and related analytes: deuterated (L-Prolinamide-d3) and carbon-13 labeled (¹³C-labeled) proline.
While this compound is a derivative and not a direct analog, its use as an internal standard for proline quantification would be based on its structural similarity and close elution profile. This comparison will proceed on the general principles of using deuterated versus ¹³C-labeled standards.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard co-elutes with the analyte, shares the same extraction recovery, and experiences identical matrix effects.[2][3] However, the subtle physicochemical differences between deuterated and ¹³C-labeled compounds can lead to significant variations in analytical performance.[1]
| Parameter | ¹³C-Labeled Proline | This compound (Deuterated) | Rationale & Implications |
| Chromatographic Co-elution | Excellent: Virtually identical retention time to the unlabeled analyte.[4] | Potential for Shift: May elute slightly earlier than the unlabeled analyte. | The "isotope effect" from the larger mass difference between deuterium and hydrogen can alter the compound's interaction with the stationary phase, causing a retention time shift. This can lead to the analyte and internal standard experiencing different matrix effects, compromising data accuracy. |
| Isotopic Stability | High: The ¹³C label is integrated into the carbon skeleton and is not prone to exchange. | Potential for H/D Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, particularly under certain pH or temperature conditions. | Loss of the deuterium label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. |
| Matrix Effect Compensation | Superior: Perfect co-elution ensures that the internal standard and analyte experience the exact same degree of ion suppression or enhancement. | Variable: If a chromatographic shift occurs, the internal standard may not accurately compensate for matrix effects experienced by the analyte. | Differential matrix effects are a primary source of inaccuracy in LC-MS/MS assays. ¹³C-labeled standards are more effective at mitigating this issue. |
| Chemical & Physical Properties | Identical to the unlabeled analyte. | Slight Differences in properties like lipophilicity can arise due to the C-D bond being slightly stronger and less polar than the C-H bond. | These subtle differences are the root cause of the potential for chromatographic shifts. |
| Cost & Availability | Generally more expensive and may be less readily available for a wide range of compounds. | Often more affordable and available for a broader selection of molecules. | The choice may be influenced by budget and the commercial availability of the desired labeled compound. |
Experimental Protocols
While a direct head-to-head published experiment for this compound versus ¹³C-labeled proline was not identified, a general experimental protocol for the quantification of proline in a biological matrix like human serum using a stable isotope-labeled internal standard is presented below. This protocol is a composite based on established methods.
Objective: To quantify the concentration of L-proline in human serum using LC-MS/MS and a stable isotope-labeled internal standard.
Materials:
-
L-proline standard
-
L-proline-¹³C₅,¹⁵N (or this compound) as internal standard (IS)
-
HPLC-grade methanol, water, and formic acid
-
Human serum samples
-
Protein precipitation solvent (e.g., Methanol)
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of L-proline (e.g., 1 mg/mL) and the IS (e.g., 1 mg/mL) in water.
-
Create a working IS solution (e.g., 25 µg/mL) by diluting the stock solution.
-
Prepare a series of calibration standards by spiking blank serum with known concentrations of L-proline.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum sample, calibrator, or quality control sample, add 50 µL of the working IS solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable column for amino acid analysis, such as a HILIC or a specific amino acid column (e.g., Phenomenex Lux 5u Cellulose-1).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-proline: Monitor the specific precursor ion to product ion transition.
-
Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition for either ¹³C-labeled proline or this compound.
-
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the known concentrations of the calibration standards.
-
Determine the concentration of L-proline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
The selection of an internal standard is a foundational element of a robust quantitative LC-MS/MS assay. While deuterated standards like this compound are often more accessible and cost-effective, they carry inherent risks, including chromatographic shifts and the potential for isotopic exchange, which can compromise data integrity.
For applications demanding the highest level of accuracy, precision, and reliability, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects, leading to more dependable and accurate quantitative results. Therefore, for drug development, clinical research, and other critical quantitative studies, the investment in a ¹³C-labeled internal standard for proline quantification is highly recommended.
References
A Comparative Guide to Enantiomeric Excess Determination in Prolinamide-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric catalysis, providing a critical measure of a reaction's stereoselectivity. Prolinamide-based organocatalysts have emerged as a powerful tool in the synthesis of chiral molecules, particularly in carbon-carbon bond-forming reactions such as the aldol, Michael, and Mannich reactions. This guide offers an objective comparison of methods for determining the enantiomeric excess of products from these reactions, supported by experimental data and detailed protocols. We will compare the performance of various prolinamide catalysts against common alternatives and provide a practical framework for selecting the appropriate analytical methodology.
Performance Comparison of Prolinamide and Alternative Catalysts
The efficacy of a catalyst in an asymmetric reaction is primarily judged by the yield and enantioselectivity it achieves. Prolinamide catalysts, derived from the amino acid proline, have demonstrated high levels of stereocontrol in a variety of transformations. Their performance is often compared to the parent L-proline catalyst and other modified proline derivatives.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety. Prolinamide catalysts have been shown to be highly effective, often surpassing the enantioselectivity of L-proline itself, particularly at lower temperatures.
Table 1: Comparison of Catalysts in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) | Reference |
| L-Prolinamide | 20 | RT | 80 | 30 | [1] |
| L-Prolinamide (3h)¹ | 20 | -25 | 66 | 93 | [1][2] |
| L-Prolinamide (C₂-symmetric bisprolinamide) | 10 | -35 | >95 | >99 | |
| L-Prolinamide (N-Aryl, perfluorophenyl) | 10 | RT | >90 | >95 | |
| L-Prolinethioamide | 20 | RT | 92 | 95 | [3] |
| L-Proline | 20 | -25 | 6 | 70 | [1] |
| (S)-Diphenylprolinol TMS Ether | 1-10 | RT | >90 | >99 |
¹Catalyst 3h is prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol.
Asymmetric Michael Addition
In the conjugate addition of aldehydes to nitroalkenes, prolinamide catalysts facilitate the formation of chiral γ-nitro aldehydes. These catalysts often require co-catalysts or specific reaction media to achieve optimal performance.
Table 2: Comparison of Catalysts in the Asymmetric Michael Addition of Isobutyraldehyde to β-Nitrostyrene
| Catalyst | Co-catalyst/Solvent | Yield (%) | ee (%) | Reference |
| Prolinamide (S)-2 | MINP¹ in Water | 91 | 94 | |
| (S)-Diphenylprolinol TMS Ether | Toluene | 82 | 99 | |
| Proline/Cinchona-thiourea | Toluene | - | - | |
| Prolinamide (aromatic) | Additive | up to 94 | up to 99 |
¹MINP = Molecularly Imprinted Nanoparticles
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds. Prolinamide-based catalysts have been developed to provide high diastereo- and enantioselectivity.
Table 3: Comparison of Catalysts in the Asymmetric Mannich Reaction
| Catalyst | Reaction Type | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Prolinamide | Three-component | - | - | - | |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Aldehyde + N-PMP-protected α-imino ester | up to 92 | up to 98:2 (anti) | >99 | |
| N-(p-Dodecylphenylsulfonamide)-proline | Ketone + Aldehyde + Amine | up to 93 | >20:1 | 96 | |
| Proline | Ketone + Aldehyde + Amine | - | - | up to 99 | |
| Chiral bifunctional thiourea | 3-indolinone-2-carboxylates + N-Boc-benzaldimines | good | - | up to 99 |
Methods for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess is crucial for evaluating catalyst performance. The most common techniques are chiral chromatography (HPLC and GC) and NMR spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for determining ee. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Advantages:
-
Broad applicability to a wide range of compounds.
-
High accuracy and precision.
Disadvantages:
-
Requires specific and often expensive chiral columns.
-
Method development can be time-consuming.
Chiral Gas Chromatography (GC)
Chiral GC is suitable for volatile and thermally stable compounds. Similar to HPLC, it uses a chiral stationary phase to separate enantiomers.
Advantages:
-
Excellent for volatile compounds.
-
Requires very small sample sizes.
Disadvantages:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization may be necessary to increase volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine ee by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or by inducing chemical shift differences with a chiral solvating agent (CSA).
Advantages:
-
Provides structural information.
-
Does not always require chromatographic separation.
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
May require specialized and expensive chiral reagents.
Table 4: Comparison of ee Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Broad applicability, high accuracy. | Requires specific chiral columns, method development can be time-consuming. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Excellent for volatile compounds, small sample size. | Not for non-volatile/thermally labile compounds, may require derivatization. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences. | Provides structural information, no chromatographic separation needed. | Lower sensitivity, may require specialized reagents. |
Experimental Protocols
General Procedure for Prolinamide-Catalyzed Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in anhydrous acetone (1.0 mL) is added the prolinamide catalyst (typically 10-20 mol%). The reaction mixture is stirred at the desired temperature (e.g., -25 °C) for 24-48 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Protocol for ee Determination by Chiral GC (Aldol Product)
The enantiomeric excess of the aldol product can be determined by chiral gas chromatography.
-
Instrument: Varian CP-3380 or equivalent.
-
Column: CP CHIRASIL-DEX CB (25m x 0.25mm x 0.25µm).
-
Carrier Gas: Hydrogen.
-
Temperature Program: For example, 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min).
-
Detector: FID.
The ee is calculated from the integrated peak areas of the two enantiomers.
Protocol for ee Determination by Chiral HPLC (Mannich Product - β-Amino Ketone)
The enantiomeric excess of β-amino ketones can be determined by chiral HPLC.
-
Columns: Polysaccharide-based chiral stationary phases such as Chiralcel® OD-H, Chiralcel® OJ, Chiralpak® AD, Chiralpak® IA, and Chiralpak® IB are commonly used.
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios.
-
Flow Rate: For example, 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
The ee is calculated from the integrated peak areas of the two enantiomers.
Protocol for ee Determination by NMR Spectroscopy with a Chiral Solvating Agent
To a solution of the chiral product in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube, a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative) is added. The ¹H NMR spectrum is recorded, and the signals of the enantiomers, which are now diastereomerically associated with the CSA, should be resolved. The ee is determined by integrating the corresponding signals for each enantiomer.
Visualizations
Caption: Experimental workflow for a prolinamide-catalyzed reaction and subsequent ee determination.
Caption: Generalized catalytic cycle for prolinamide-catalyzed reactions.
References
A Comparative Guide to the Performance of Immobilized L-Prolinamide Catalysts
For Researchers, Scientists, and Drug Development Professionals
The immobilization of homogeneous catalysts onto solid supports represents a significant advancement in sustainable chemistry, offering enhanced catalyst stability, simplified product purification, and the potential for catalyst recycling. L-Prolinamide, a derivative of the versatile organocatalyst L-proline, has demonstrated exceptional performance in various asymmetric transformations, particularly in the formation of carbon-carbon bonds. This guide provides a comparative overview of the performance of L-Prolinamide catalysts immobilized on different supports, with a focus on their application in the asymmetric aldol reaction. The information presented herein is compiled from various studies to aid researchers in selecting the most suitable catalytic system for their specific needs.
Performance Comparison in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of numerous pharmaceuticals and natural products. The performance of immobilized L-Prolinamide catalysts in this reaction is typically evaluated based on product yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.). The following tables summarize the performance of L-Prolinamide immobilized on various supports in the aldol reaction between aromatic aldehydes and either cyclohexanone or acetone.
It is important to note that the data presented below is compiled from different studies, and direct comparisons should be made with caution as reaction conditions may vary.
Table 1: Performance of Immobilized L-Prolinamide in the Aldol Reaction of Aromatic Aldehydes with Cyclohexanone
| Support Material | Immobilization Method | Aromatic Aldehyde | Yield (%) | d.r. (anti:syn) | e.e. (%) (anti) | Reusability (Cycles) |
| Polymer from Phenolic L-Prolinamide | Enzymatic Polymerization | 4-Nitrobenzaldehyde | up to 91[1] | 94:6[1] | up to 87[1] | At least 5[1] |
| Polystyrene | Covalent Attachment | 4-Nitrobenzaldehyde | High | High | High | Recyclable |
| Merrifield Resin | Covalent Attachment | 4-Nitrobenzaldehyde | Good | Good | Good | At least 4 |
| Ionic Liquid | Covalent Attachment | 4-Nitrobenzaldehyde | Excellent | 97:3 | 94 | At least 6[2] |
Table 2: Performance of Immobilized L-Prolinamide in the Aldol Reaction of Aromatic Aldehydes with Acetone
| Support Material | Immobilization Method | Aromatic Aldehyde | Yield (%) | e.e. (%) | Reusability (Cycles) |
| Polystyrene | Covalent Attachment | 4-Nitrobenzaldehyde | High | up to 72 | At least 3 |
| Poly(2-oxazoline) | Covalent Attachment | 4-Nitrobenzaldehyde | Good | Good | Recyclable |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and application of immobilized L-Prolinamide catalysts based on procedures reported in the literature.
Synthesis of Polystyrene-Supported L-Prolinamide Catalyst
-
Functionalization of Polystyrene: Commercially available chloromethylated polystyrene is typically used as the starting material.
-
Attachment of L-Prolinamide Precursor: A protected L-Prolinamide derivative, such as N-Boc-4-hydroxy-L-prolinamide, is reacted with the functionalized polystyrene in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., DMF) at elevated temperatures.
-
Deprotection: The protecting group (e.g., Boc) is removed using an acid, such as trifluoroacetic acid (TFA), to yield the active catalyst.
-
Washing and Drying: The resulting resin is thoroughly washed with various solvents (e.g., DCM, MeOH, water) to remove any unreacted reagents and byproducts, and then dried under vacuum.
General Procedure for the Asymmetric Aldol Reaction
-
Catalyst Loading: The immobilized L-Prolinamide catalyst (typically 10-20 mol%) is suspended in the reaction solvent (e.g., water, brine, or an organic solvent).
-
Addition of Reactants: The ketone (e.g., cyclohexanone or acetone, often used in excess) is added to the catalyst suspension, followed by the aromatic aldehyde.
-
Reaction: The reaction mixture is stirred at a specific temperature (ranging from room temperature to lower temperatures for improved selectivity) for a specified time (typically 24-72 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the catalyst is separated by filtration. The filtrate is then typically quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. The yield, diastereomeric ratio (determined by ¹H NMR), and enantiomeric excess (determined by chiral HPLC) of the product are then determined.
-
Catalyst Recycling: The recovered catalyst is washed with appropriate solvents and dried before being reused in subsequent reactions.
Visualizations
Catalytic Cycle of L-Prolinamide Catalyzed Aldol Reaction
The following diagram illustrates the generally accepted catalytic cycle for the L-prolinamide-catalyzed asymmetric aldol reaction. The reaction proceeds through the formation of a key enamine intermediate.
Caption: Catalytic cycle of the immobilized L-Prolinamide catalyzed aldol reaction.
Experimental Workflow for Synthesis and Application
This diagram outlines the general workflow from the synthesis of the immobilized catalyst to its application in a catalytic reaction and subsequent recycling.
Caption: General workflow for the synthesis and application of immobilized L-Prolinamide catalysts.
References
L-Prolinamide Derivatives in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a detailed comparative analysis of L-Prolinamide derivatives in asymmetric catalysis, with a focus on aldol and Michael addition reactions. The performance of these catalysts is compared with L-proline and other alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations.
L-proline, a naturally occurring amino acid, has been established as a cornerstone organocatalyst in asymmetric synthesis.[1] However, the quest for enhanced reactivity, stereoselectivity, and broader substrate scope has led to the development of a diverse array of L-proline derivatives, with L-Prolinamides emerging as a particularly effective class. These derivatives, synthesized from L-proline and various amines, offer tunable steric and electronic properties that significantly influence their catalytic performance.[2][3]
Performance Comparison in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. L-Prolinamide derivatives have demonstrated considerable efficacy in catalyzing this transformation, often surpassing the performance of L-proline, particularly in terms of enantioselectivity.
A key factor in the enhanced performance of many L-Prolinamide derivatives is the presence of an additional hydrogen bond donor, such as a hydroxyl group or a more acidic N-H proton, which facilitates the formation of a highly organized transition state.[2][3] This is evident in the superior results obtained with L-Prolinamides derived from α,β-hydroxyamines.
Below is a comparative summary of the performance of various L-Prolinamide derivatives against L-proline in the direct asymmetric aldol reaction of 4-nitrobenzaldehyde with acetone.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-proline | 20 | -25 | 48 | 6 | 70 | |
| L-Prolinamide (2a) | 20 | RT | - | 80 | 30 | |
| (S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide (2l) | 20 | RT | - | 75 | 46 | |
| (S)-N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide (3h) | 20 | -25 | - | 66 | 93 | |
| (S)-N-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide | 20 | -20 | 24 | 95 | 96 | |
| C2-Symmetric Bisprolinamide (5) | 10 | RT | 24 | 92 | 96 |
Performance Comparison in Asymmetric Michael Additions
The asymmetric Michael addition is another vital C-C bond-forming reaction for the construction of chiral molecules. L-Prolinamide derivatives have been successfully employed as catalysts in the addition of ketones and aldehydes to nitroolefins, affording products with high diastereoselectivity and enantioselectivity. The presence of co-catalysts, such as phenols, can further enhance the catalytic activity and selectivity.
Here, we compare the performance of different L-Prolinamide derivatives in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
| Catalyst | Co-catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-proline | - | 5 | [bmim]PF6 | 14-24 | Good | - | Low | |
| (S)-N-(2-aminophenyl)pyrrolidine-2-carboxamide | Benzoic Acid | 10 | Toluene | 72 | 92 | >99:1 | 96 | |
| Dehydroabietyl pyrrolidin-2-yl squaramide | - | 10 | Toluene | 24 | 98 | >99:1 | 99 | |
| Aromatic L-Prolinamide (4) | - | 10 | CH2Cl2 | 48 | 94 | 99:1 | 99 |
Experimental Protocols
General Experimental Protocol for a Direct Asymmetric Aldol Reaction Catalyzed by an L-Prolinamide Derivative
This protocol is a representative example for the direct aldol reaction between an aldehyde and a ketone.
Materials:
-
L-Prolinamide catalyst (e.g., (S)-N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide, 3h)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., anhydrous acetone, which also serves as the solvent)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing anhydrous acetone (1.0 mL), add the aldehyde (0.5 mmol) and the L-Prolinamide catalyst (0.1 mmol, 20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., -25 °C) for the specified time (e.g., 24-48 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture) to obtain the pure aldol adduct.
-
Determine the yield and enantiomeric excess (ee) of the product using standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Mechanistic Insights and Visualizations
The catalytic cycle of L-Prolinamide derivatives in asymmetric reactions is generally believed to proceed through an enamine mechanism, analogous to that of L-proline. The secondary amine of the prolinamide reacts with a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate. This enamine then attacks the carbonyl acceptor (e.g., an aldehyde) in a stereocontrolled manner. The stereoselectivity is directed by the chiral scaffold of the catalyst, with hydrogen bonding between the amide N-H (and other potential hydrogen bond donors on the catalyst) and the acceptor playing a crucial role in the organization of the transition state. Subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
Caption: Catalytic cycle of an L-Prolinamide catalyzed aldol reaction.
Experimental Workflow for Catalyst Screening
The development of new and improved L-Prolinamide catalysts often involves a systematic screening process to identify the optimal catalyst structure and reaction conditions for a specific transformation.
Caption: A general experimental workflow for screening L-Prolinamide catalysts.
References
Safety Operating Guide
Personal protective equipment for handling L-Prolinamide-d3
Personal Protective Equipment (PPE)
The first line of defense against potential chemical exposure is the correct use of Personal Protective Equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side shields.[1][2][3][4] A face shield may be necessary for procedures with a high risk of splashes.[1] | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Chemically resistant gloves such as neoprene or nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat should be worn. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Typically not required when handled in a well-ventilated area or a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling airborne particles or vapors. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Ensure that safety showers and eyewash stations are easily accessible.
-
Before starting, review the Safety Data Sheet for L-Prolinamide and any other reagents being used.
2. Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use appropriate, clean glassware. For sensitive experiments, consider drying glassware overnight to prevent moisture contamination.
-
When preparing solutions, use anhydrous, deuterated solvents if isotopic purity is critical, as hydrogen-deuterium exchange can occur with protic solvents or atmospheric moisture.
3. Storage:
-
Store L-Prolinamide-d3 in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Protect from light, especially UV radiation, by using amber vials or other light-protecting containers.
-
Avoid exposure to moisture, air, and direct sunlight.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of water and soap. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of waste material through a licensed professional waste disposal service. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.
-
Contaminated Packaging: Do not reuse empty containers. Triple-rinse containers with an appropriate solvent, collecting the rinsate as chemical waste. Puncture the container to prevent reuse before disposal.
-
Regulations: Follow all federal, state, and local environmental regulations for chemical waste disposal.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
